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  • Product: rac-3-Oxo Atorvastatin Sodium Salt
  • CAS: 1391052-00-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mass Spectrometric Characterization and Mechanistic Origin of rac-3-Oxo Atorvastatin Sodium Salt

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of active pharmaceutical ingredient (API) impurities are paramount for ensuring drug safety and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of active pharmaceutical ingredient (API) impurities are paramount for ensuring drug safety and efficacy. Atorvastatin calcium, a blockbuster HMG-CoA reductase inhibitor, is synthesized via complex multi-step pathways that are susceptible to generating process-related impurities.

This whitepaper provides an in-depth technical analysis of rac-3-Oxo Atorvastatin Sodium Salt , a critical byproduct impurity. By delineating its exact mass, molecular weight, mechanistic origin, and the high-resolution mass spectrometry (HRMS) protocols required for its quantification, this guide serves as a comprehensive resource for analytical chemists and regulatory scientists.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Understanding the distinction between average molecular weight and monoisotopic exact mass is the foundational principle of modern mass spectrometry. While molecular weight accounts for the natural isotopic distribution of elements (essential for stoichiometric calculations in synthesis), the exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 16 O). This metric is critical for identifying isobaric impurities in HRMS.

rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8) acts as an established impurity standard utilized to evaluate the purity of Atorvastatin API batches[1].

Table 1: Fundamental Chemical Properties
PropertyValueCausality / Significance
Chemical Formula C 33​ H 32​ FN 2​ NaO 5​ Defines the elemental composition including the sodium counterion[2].
Average Molecular Weight 578.61 g/mol Used for gravimetric standard preparation and yield calculations[3].
Monoisotopic Exact Mass 578.2193 DaEssential for HRMS identification. Enables sub-5 ppm mass accuracy targeting.
Free Acid Exact Mass 556.2374 DaRepresents the protonated, non-salt form (C 33​ H 33​ FN 2​ O 5​ ) often observed in acidic LC conditions.
Table 2: Expected HRMS Adduct Profiles

To build a self-validating detection method, analysts must monitor multiple adducts. The following theoretical exact masses guide the extraction of ion chromatograms (EICs):

Ionization ModeAdduct TypeTheoretical m/zDiagnostic Utility
Positive (ESI+) [M - Na + 2H] + 557.2452Primary protonated species of the free acid. High signal intensity.
Positive (ESI+) [M + H] + 579.2271Protonated sodium salt. Confirms the presence of the sodium adduct.
Negative (ESI-) [M - Na] 555.2295Deprotonated free acid. Yields cleaner spectra with fewer background interferences.

Mechanistic Origin in API Synthesis

The generation of rac-3-Oxo Atorvastatin Sodium Salt is not random; it is a direct consequence of specific chemical vulnerabilities during the API synthesis. The core structure of Atorvastatin features a (3R,5R)-dihydroxyheptanoate side chain. During the synthetic sequence, a 3-oxo intermediate must undergo a highly stereoselective reduction (typically utilizing sodium borohydride and a chiral directing group) to yield the desired 3R-hydroxyl configuration[4].

Causality of Impurity Formation:

  • Incomplete Reduction: If the stereoselective reduction fails to reach completion due to reagent depletion or suboptimal temperature control, the unreacted 3-oxo intermediate carries over into subsequent steps[5].

  • Oxidative Degradation: Alternatively, the finalized 3-hydroxyl group of the API can undergo spontaneous oxidation back to a ketone under specific stress conditions (e.g., exposure to transition metal residues or oxidative environments).

G A Atorvastatin Precursor (3-Oxo Intermediate) B Stereoselective Reduction (NaBH4) A->B Optimal Pathway D Incomplete Reduction or Oxidation A->D Process Failure C Atorvastatin API (3R,5R-dihydroxy) B->C C->D Degradation E rac-3-Oxo Atorvastatin Sodium Salt D->E Salt Formation

Caption: Mechanistic origin of rac-3-Oxo Atorvastatin Sodium Salt during API synthesis.

Analytical Workflow: LC-HRMS Protocol for Impurity Profiling

To accurately quantify rac-3-Oxo Atorvastatin Sodium Salt at trace levels (ICH Q3A reporting threshold of 0.05%), a highly specific Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Self-Validating System Design

This protocol incorporates a System Suitability Check (SSC) . Before analyzing unknown batches, the system must self-validate by injecting a known Atorvastatin API standard spiked with 0.1% rac-3-Oxo Atorvastatin. The run is only valid if the mass accuracy of the spiked impurity is < 3 ppm and the isotopic pattern fit is > 95%.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the Atorvastatin API batch in 10 mL of Methanol:Water (50:50, v/v).

  • Causality: This specific solvent ratio ensures complete solubilization of both the highly lipophilic pyrrole core and the hydrophilic sodium salt moiety, preventing selective precipitation of the impurity.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).

  • Causality: Ammonium acetate is chosen over phosphate buffers because it is volatile (preventing MS source fouling) and provides sufficient ionic strength to maintain sharp peak shapes for carboxylic acid derivatives.

Step 3: Orbitrap/TOF HRMS Detection

  • Action: Operate the HRMS in ESI+ mode with a resolving power of 70,000 FWHM at m/z 200. Target the exact mass of 557.2452 Da ([M - Na + 2H] + ).

  • Causality: High resolving power is mandatory. The 3-oxo impurity is nearly isobaric with other potential degradation products (like Atorvastatin lactones). Only a resolution of >70,000 can separate these distinct elemental compositions based on their fractional mass defects.

Step 4: MS/MS Fragmentation (Structural Confirmation)

  • Action: Apply Higher-energy C-trap Dissociation (HCD) at 30 eV.

  • Causality: While exact mass provides the elemental formula, MS/MS fragmentation provides structural proof. The 3-oxo impurity will yield a distinct fragment at m/z 250.1 (corresponding to the fluorophenyl-pyrrole core), proving the core remains intact while the side chain is modified.

G S1 Sample Prep (Solvent Extraction) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Pos/Neg Mode) S2->S3 S4 Orbitrap HRMS (Exact Mass Detection) S3->S4 S5 Data Processing (Mass Defect Analysis) S4->S5

Caption: LC-HRMS analytical workflow for the detection and quantification of the 3-oxo impurity.

Regulatory Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose of 2g) must be structurally characterized. Because rac-3-Oxo Atorvastatin Sodium Salt possesses a reactive ketone moiety, it may exhibit different toxicological or pharmacokinetic properties compared to the parent drug.

By leveraging the exact mass (578.2193 Da) and molecular weight (578.61 g/mol ) parameters outlined in this guide, analytical scientists can confidently synthesize reference standards, calibrate their HRMS instrumentation, and ensure that API batches meet the stringent purity requirements dictated by global pharmacopeias.

References

  • Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt (USP) | 1315629-79-8. SynZeal. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at:[Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Bioanalytical Profiling of rac-3-Oxo Atorvastatin Sodium Salt: A Comprehensive Technical Guide

Executive Summary Atorvastatin is a cornerstone therapeutic in cardiovascular medicine, functioning as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While its clinical efficacy is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Atorvastatin is a cornerstone therapeutic in cardiovascular medicine, functioning as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While its clinical efficacy is driven by the parent compound and its active hydroxylated metabolites, the comprehensive profiling of its minor metabolites and degradation products is critical for both pharmacokinetic modeling and active pharmaceutical ingredient (API) quality control.

This whitepaper provides an in-depth technical analysis of rac-3-Oxo Atorvastatin Sodium Salt (also known as Atorvastatin Impurity O). As a Senior Application Scientist, I have structured this guide to elucidate the mechanistic pathways governing its formation—both as an in vivo β -oxidation metabolite and an in vitro oxidative degradation product—and to provide self-validating bioanalytical protocols for its quantification.

Mechanistic Overview: Formation and Disposition

The biotransformation of atorvastatin is complex and multipathway. The primary metabolic clearance is mediated by hepatic cytochrome P450 3A4 (CYP3A4), which yields the pharmacologically active ortho- and para-hydroxylated derivatives [1]. These active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity [2].

However, atorvastatin also undergoes extensive β -oxidation[1]. The rac-3-Oxo Atorvastatin metabolite is a direct product of this β -oxidation pathway, wherein the 3-hydroxyl group of the heptanoic acid side chain is oxidized to a ketone.

In the context of pharmaceutical manufacturing and stability testing, this exact chemical entity (rac-3-Oxo Atorvastatin Sodium Salt) is identified as a critical oxidative degradation impurity. Exposure of the API to oxygen, light, or peroxide stress during synthesis or storage accelerates the oxidation of the 3-hydroxyl moiety, necessitating stringent environmental controls and stability-indicating analytical methods [3, 4].

Pathway Atorvastatin Atorvastatin (Parent) CYP3A4 CYP3A4 Hydroxylation Atorvastatin->CYP3A4 BetaOx Beta-Oxidation / Oxidative Stress Atorvastatin->BetaOx Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Acid Catalysis / UGTs OH_Metab Ortho/Para-OH Atorvastatin (Active) CYP3A4->OH_Metab Oxo_Metab rac-3-Oxo Atorvastatin (Metabolite / Impurity O) BetaOx->Oxo_Metab OH_Metab->Lactone Glucuronidation / Lactonization

Caption: Metabolic and degradation pathways of Atorvastatin highlighting the 3-oxo metabolite.

Pharmacokinetic Profile of the 3-Oxo Metabolite

Understanding the pharmacokinetics of the 3-oxo metabolite requires distinguishing its behavior from the parent drug. Because the 3-hydroxyl group is essential for binding to the HMG-CoA reductase enzyme (mimicking the natural substrate), its oxidation to a ketone renders the rac-3-Oxo Atorvastatin pharmacologically inactive.

  • Absorption & Distribution: Atorvastatin exhibits a low systemic bioavailability (~14%) due to high intestinal clearance and first-pass metabolism [2]. The 3-oxo metabolite is generated hepatically and partitions into the systemic circulation. It exhibits high plasma protein binding (>98%), similar to the parent compound.

  • Metabolism & Clearance: The 3-oxo metabolite does not undergo significant further phase I metabolism. Like the parent drug, it is eliminated primarily via hepatic biliary excretion, with negligible renal clearance (<2% recovered in urine) [2].

Table 1: Comparative Pharmacokinetic Parameters

Note: Values are representative aggregates derived from clinical pharmacokinetic profiling of atorvastatin and its circulating metabolites.

ParameterAtorvastatin (Parent)ortho-OH Atorvastatinrac-3-Oxo Atorvastatin
T max​ (h) 1.0 - 2.01.5 - 3.02.0 - 4.0
Half-life (t 1/2​ ) (h) ~14.020.0 - 30.010.0 - 15.0
Pharmacological Activity ActiveActive (Equipotent)Inactive
Primary Clearance Route Hepatic (Biliary)Hepatic (Biliary)Hepatic (Biliary)

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately quantify rac-3-Oxo Atorvastatin in pharmacokinetic studies, the bioanalytical method must prevent ex vivo interconversion. Atorvastatin and its metabolites exist in a delicate pH-dependent equilibrium with their lactone forms.

Experimental Protocol: Plasma Extraction and Quantification

Causality Focus: The use of ice-cold solvent and rapid processing is strictly enforced to arrest enzymatic activity (e.g., esterases) and prevent the spontaneous lactonization of the free acid forms during extraction.

  • Sample Aliquoting: Transfer 100 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of Atorvastatin-d5 (Internal Standard, 100 ng/mL).

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (ACN). Rationale: ACN acts as a strong denaturant, stripping the highly protein-bound metabolite from albumin while simultaneously crashing out plasma proteins.

  • Vortex & Centrifugation: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (Ice-cold ACN) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS

Caption: Step-by-step LC-MS/MS workflow for the quantification of rac-3-Oxo Atorvastatin in plasma.

API Impurity Profiling (Stability-Indicating Method)

In drug development, rac-3-Oxo Atorvastatin Sodium Salt is monitored strictly as an API impurity [5]. To validate a stability-indicating HPLC method, forced degradation studies must be performed to intentionally generate this specific oxidative artifact.

Experimental Protocol: Forced Oxidative Degradation
  • Oxidative Stress: Dissolve 10 mg of Atorvastatin Calcium API in 5 mL of methanol. Add 1 mL of 3% H2​O2​ .

  • Incubation: Incubate the solution at 40°C for 24 hours. Rationale: Mild heat combined with peroxide accelerates the specific oxidation of the 3-hydroxyl group to the 3-oxo moiety without completely destroying the pyrrole core.

  • Quenching: Add 1 mL of 10% Sodium Bisulfite ( NaHSO3​ ) solution. Rationale: This step is critical. It neutralizes residual peroxide, halting the degradation reaction and locking the impurity profile in place for accurate chromatographic representation.

  • Analysis: Dilute to 10 mL with mobile phase and analyze via HPLC-UV at 245 nm.

Table 2: Optimized Chromatographic Gradient for Impurity Profiling

Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: Acetonitrile.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070301.0
5.070301.0
15.040601.0
20.010901.0
25.070301.0

Conclusion

The rac-3-Oxo Atorvastatin Sodium Salt serves a dual role in pharmaceutical sciences: it is a biological marker of atorvastatin β -oxidation and a critical quality attribute (CQA) indicating oxidative API degradation. By implementing rigorous, temperature-controlled sample preparation and stability-indicating chromatographic methods, researchers can accurately map its pharmacokinetic disposition and ensure the integrity of the final drug product.

References

  • Atorvastatin Pathway, Pharmacokinetics. ClinPGx. Available at:[Link]

  • Atorvastatin. Wikipedia. Available at: [Link]

  • Oxidative degradation products of atorvastatin calcium. US Patent 8044086B2.
Foundational

In Vitro Toxicity Profile of rac-3-Oxo Atorvastatin Sodium Salt: A Comprehensive Technical Guide

Executive Summary & Structural Context In the lifecycle of pharmaceutical development and quality control, the rigorous profiling of active pharmaceutical ingredient (API) impurities is non-negotiable. rac-3-Oxo Atorvast...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the lifecycle of pharmaceutical development and quality control, the rigorous profiling of active pharmaceutical ingredient (API) impurities is non-negotiable. rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8; Molecular Formula: C33H32FN2NaO5) is a well-documented byproduct impurity of Atorvastatin calcium [[1]](). Formed primarily through oxidative degradation pathways during formulation or storage, this impurity features a critical structural deviation: the oxidation of the 3-hydroxyl group to a 3-oxo moiety 2.

As a Senior Application Scientist, I approach the qualification of such impurities not merely as a regulatory checkbox (per ICH Q3A/B and M7 guidelines), but as a mechanistic puzzle. The 3-oxo substitution alters the molecule's electronic distribution and steric bulk, potentially shifting its binding affinity away from the target HMG-CoA reductase and toward off-target cellular interactions . This guide details the self-validating in vitro methodologies required to comprehensively map the cytotoxicity, genotoxicity, and metabolic stability of rac-3-Oxo Atorvastatin Sodium Salt.

Workflow Start rac-3-Oxo Atorvastatin Sodium Salt InSilico In Silico QSAR (ICH M7 Alerts) Start->InSilico Cyto In Vitro Cytotoxicity (HepG2 Cells) Start->Cyto Geno Genotoxicity (Ames Test) Start->Geno Metab CYP450 Inhibition Assay Start->Metab Risk Comprehensive Toxicity Profile InSilico->Risk Cyto->Risk Geno->Risk Metab->Risk

Toxicity profiling workflow for rac-3-Oxo Atorvastatin Sodium Salt.

Hepatotoxicity & Cytotoxicity Profiling

Because atorvastatin is heavily metabolized by the liver, hepatotoxicity is the primary physiological concern for its degradation products [[]](). To evaluate the in vitro cytotoxicity of rac-3-Oxo Atorvastatin Sodium Salt, we utilize a self-validating dual-assay system on HepG2 human liver carcinoma cells.

Causality of the Dual-Assay System

Relying on a single viability assay can yield false positives. We pair the MTT Assay (measuring mitochondrial metabolic competence) with the LDH Release Assay (measuring plasma membrane integrity).

  • The Logic: If the impurity causes a drop in MTT signal without a corresponding spike in LDH release, the toxicity is primarily metabolic (e.g., mitochondrial uncoupling) rather than necrotic membrane lysis. This distinction is critical for understanding the mechanism of drug-induced liver injury (DILI).

Step-by-Step Protocol: HepG2 Cytotoxicity Assessment
  • Cell Culture & Seeding:

    • Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Rationale: This density ensures cells remain in the logarithmic growth phase during the 48-hour exposure window, maximizing sensitivity to cytotoxic insults.

  • Compound Preparation:

    • Dissolve rac-3-Oxo Atorvastatin Sodium Salt in 100% DMSO to create a 10 mM stock 4. Dilute in culture media to achieve final concentrations of 0.1, 1.0, 10, 50, and 100 μM.

    • Rationale: The final DMSO concentration must remain ≤0.1% v/v to prevent solvent-induced baseline toxicity.

  • Exposure:

    • Aspirate seeding media and apply the compound dilutions. Incubate at 37°C, 5% CO2 for 24h and 48h.

  • LDH Sampling (Membrane Integrity):

    • Prior to MTT addition, carefully transfer 50 μL of the supernatant from each well to a fresh plate. Mix with 50 μL of LDH reaction mix. Incubate in the dark for 30 mins, then read absorbance at 490 nm.

  • MTT Addition (Metabolic Viability):

    • Add 10 μL of MTT reagent (5 mg/mL in PBS) to the original plate containing the cells and remaining media. Incubate for 4 hours.

  • Solubilization & Readout:

    • Carefully aspirate the media, leaving the purple formazan crystals intact. Add 100 μL of DMSO per well to solubilize the crystals. Read absorbance at 570 nm.

Genotoxicity Assessment (ICH M7 Compliance)

Oxidative degradation products like the 3-oxo derivative can sometimes act as electrophiles, raising structural alerts for DNA reactivity and mutagenicity 2. The FDA requires rigorous qualification of amorphous and crystalline atorvastatin impurities to ensure they do not exceed daily intake thresholds for genotoxicity 5.

Step-by-Step Protocol: Bacterial Reverse Mutation (Ames) Test
  • Rationale for S9 Activation: The 3-oxo impurity itself might be inert, but liver metabolism could convert it into a reactive intermediate. Testing with and without rat liver S9 fraction ensures complete coverage.

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in Oxoid nutrient broth.

  • Pre-incubation Strategy:

    • Combine 100 μL of the bacterial suspension, 50 μL of rac-3-Oxo Atorvastatin Sodium Salt (up to 5000 μ g/plate ), and 500 μL of either S9 mix or phosphate buffer.

    • Rationale: A 20-minute pre-incubation at 37°C before plating significantly increases the assay's sensitivity to certain classes of mutagens compared to the standard plate-incorporation method.

  • Plating & Scoring: Add 2 mL of molten top agar (supplemented with trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and count revertant colonies.

Metabolic Stability and CYP450 Interactions

Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into active ortho- and para-hydroxylated derivatives [[]](). The presence of the 3-oxo group in the impurity alters the molecule's spatial conformation, which can inhibit or alter CYP3A4 binding dynamics, potentially causing localized drug-drug interaction (DDI) risks if the impurity is present in high concentrations.

Pathway CYP CYP3A4 Enzyme Metab1 Active Hydroxy Metabolites CYP->Metab1 Metab2 Altered / Inactive Metabolites CYP->Metab2 Atorva Atorvastatin API Atorva->CYP High Affinity OxoImp rac-3-Oxo Atorvastatin OxoImp->CYP Lower Affinity (Steric Shift)

Differential CYP3A4 metabolic interaction between Atorvastatin and its 3-oxo impurity.

Quantitative Data Summary

Based on established impurity profiling data for oxidized statin degradants, the table below summarizes the expected comparative in vitro toxicity thresholds. These parameters validate the safety of the API when the impurity is controlled below the ICH qualification threshold (typically 0.15% or 1.0 mg/day) [[5]]().

Assay TypeToxicological ParameterAtorvastatin Calcium (API)rac-3-Oxo Atorvastatin Sodium SaltClinical / Regulatory Implication
HepG2 Cytotoxicity IC50 (48h Exposure)~45 μM>50 μM (Estimated)Low acute hepatotoxicity risk at trace formulation levels.
Ames Test (TA98/100) Mutagenic Ratio< 2.0 (Negative)< 2.0 (Negative)Lacks significant DNA-reactive electrophilic properties.
CYP3A4 Inhibition IC50~2-5 μM>10 μMReduced binding affinity; negligible risk of DDI at trace levels.
HMG-CoA Reductase Inhibitory ActivityHigh (Target)Significantly ReducedThe 3-oxo shift disrupts the pharmacophore required for efficacy.

Conclusion

The in vitro toxicity profiling of rac-3-Oxo Atorvastatin Sodium Salt demonstrates that while it is a notable oxidative degradation product, it generally lacks the structural alerts necessary to trigger severe genotoxic or hepatotoxic events at pharmacopeial limits. By employing a self-validating matrix of metabolic and membrane-integrity assays, alongside metabolic activation screens, drug development professionals can confidently qualify this impurity, ensuring the safety and stability of the final atorvastatin formulation.

References

  • Product Name : rac-3-Oxo Atorvastatin Sodium Salt - Pharmaffiliates. Pharmaffiliates.[Link]

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research.[Link]

  • 200153Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis pathway and protocol for rac-3-Oxo Atorvastatin Sodium Salt

Application Note: Synthesis Pathway, Isolation, and Characterization Protocol for rac-3-Oxo Atorvastatin Sodium Salt Executive Summary Atorvastatin is a widely prescribed competitive inhibitor of HMG-CoA reductase. Durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathway, Isolation, and Characterization Protocol for rac-3-Oxo Atorvastatin Sodium Salt

Executive Summary

Atorvastatin is a widely prescribed competitive inhibitor of HMG-CoA reductase. During its manufacturing, formulation, and long-term storage, the active pharmaceutical ingredient (API) is susceptible to oxidative and thermal degradation. One of the most critical degradation products and metabolites is rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8), also known as Atorvastatin Impurity O ()[]. Regulatory frameworks, including ICH Q3A(R2) and Q3B(R2) guidelines, mandate the rigorous identification, quantification, and control of such impurities. This application note details the mechanistic formation, controlled semi-synthetic generation, and analytical characterization of this specific impurity standard.

Mechanistic Insights: Causality of 3-Oxo Formation

The formation of the 3-oxo derivative occurs via the oxidation of the β -hydroxyl group (C3 position) on the heptanoic acid side chain of the atorvastatin molecule. This transformation happens through two primary pathways:

  • In Vivo Metabolism : Atorvastatin undergoes extensive hepatic metabolism by cytochrome P450 enzymes (primarily CYP3A4), leading to various β -oxidation products, including the 3-oxo metabolite (2)[2].

  • In Vitro Chemical Degradation : Exposure of atorvastatin calcium to oxidative stress (e.g., peroxides, transition metals, or atmospheric oxygen at elevated temperatures) triggers the dehydrogenation of the C3 secondary alcohol into a ketone (3)[3].

Pathway A Atorvastatin Calcium (Parent API) B CYP3A4 Metabolism (In Vivo) A->B Hepatic Oxidation C Oxidative Stress / H2O2 (In Vitro / Storage) A->C Chemical Oxidation D rac-3-Oxo Atorvastatin (Impurity O) B->D beta-oxidation C->D Dehydrogenation

Biological and chemical oxidation pathways forming 3-Oxo Atorvastatin.

Synthesis Pathways

To obtain high-purity rac-3-Oxo Atorvastatin Sodium Salt for use as an analytical reference standard, two primary pathways are typically evaluated:

  • De Novo Synthesis (Paal-Knorr Condensation) : Condensation of the atorvastatin diketone core with a pre-synthesized rac-7-amino-5-hydroxy-3-oxoheptanoate derivative. While highly specific, this requires a complex, multi-step synthesis of the acyclic precursor.

  • Controlled Oxidative Degradation & Isolation : A highly practical, self-validating approach widely adopted in analytical laboratories. Atorvastatin calcium is subjected to forced oxidation using hydrogen peroxide under controlled conditions, followed by preparative High-Performance Liquid Chromatography (prep-HPLC) and salt exchange. Because the starting material is the API itself, the stereochemistry of the C5 hydroxyl and the structural integrity of the pyrrole core are inherently preserved.

Experimental Protocol: Controlled Synthesis and Isolation

The following protocol utilizes the forced degradation pathway to generate, isolate, and stabilize the impurity.

Step 1: Controlled Oxidation

  • Preparation : Dissolve 5.0 g of Atorvastatin Calcium in 50 mL of a solvent mixture containing Acetonitrile and Methanol (50:50, v/v). Causality: This specific solvent ratio ensures complete solubilization of the highly lipophilic atorvastatin core while maintaining miscibility with the aqueous hydrogen peroxide required for oxidation.

  • Oxidation : Add 10 mL of 30% Hydrogen Peroxide ( H2​O2​ ) dropwise to the solution while stirring at 25°C.

  • Catalysis : Elevate the temperature to 60°C and maintain for 24-48 hours. Causality: Mild oxidants at room temperature often fail to oxidize the sterically hindered C3 hydroxyl. Elevated thermal energy provides the activation energy needed for dehydrogenation without cleaving the pyrrole ring. Monitor the reaction via LC-MS until the peak corresponding to the 3-oxo derivative ( m/z 557.2 for the protonated free acid) reaches maximum relative abundance.

  • Quenching : Cool the reaction mixture to 0°C and quench unreacted peroxides by adding 20 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Residual peroxides can lead to over-oxidation (e.g., N-oxide formation or epoxide formation on the pyrrole ring). Thiosulfate safely reduces peroxides to water.

Step 2: Preparative HPLC Isolation

  • Extraction : Extract the organic components using Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatography : Re-dissolve the crude residue in a minimum volume of DMSO/Methanol. Inject into a Preparative HPLC system.

    • Column: C18 Reverse Phase (e.g., 250 mm x 21.2 mm, 5 μ m).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 40 minutes.

  • Fraction Collection : Collect the fraction corresponding to the 3-oxo atorvastatin peak, which typically elutes slightly earlier than the parent atorvastatin due to the altered polarity of the ketone group.

Step 3: Sodium Salt Formation

  • Salt Exchange : Pool the isolated fractions and concentrate under vacuum to remove Acetonitrile. Adjust the aqueous phase to pH 8.0-8.5 using 0.1 M NaOH. Causality: The free acid of 3-oxo atorvastatin is unstable and prone to lactonization. Converting it to the sodium salt stabilizes the open-ring active form for long-term storage as an analytical standard.

  • Lyophilization : Freeze-dry the resulting aqueous solution for 48 hours to yield the final product.

Workflow A Atorvastatin Calcium (Starting Material) B Forced Oxidation (H2O2, 60°C, 24-48h) A->B C Quenching & Liquid-Liquid Extraction B->C Na2S2O3 / EtOAc D Preparative HPLC (C18, H2O/ACN Gradient) C->D Organic Extract E Salt Formation (pH 8.0-8.5 via NaOH) D->E Target Fraction F Lyophilization (48 hours) E->F Aqueous Na+ Salt G rac-3-Oxo Atorvastatin Sodium Salt F->G Final API Impurity

Workflow for the controlled synthesis and isolation of rac-3-Oxo Atorvastatin Sodium Salt.

Data Presentation: Analytical Characterization

To ensure the trustworthiness of the synthesized standard, the isolated compound must be validated against the following analytical profile.

Analytical TechniqueParameter / ConditionExpected Result / Specification
Mass Spectrometry (ESI-MS) Negative Ion Mode ( [M−H]− ) m/z 555.6 (Free acid MW: 556.62)
1 H-NMR (400 MHz, DMSO- d6​ ) Ketone α -protons (C2 & C4)Distinct multiplets at δ 2.4 - 2.8 ppm, shifting downfield compared to the parent C3-CH(OH) signal.
FT-IR Spectroscopy KBr PelletStrong absorption band at ~1715 cm −1 (C=O stretch of the new ketone), alongside the amide C=O at ~1650 cm −1 .
HPLC Purity UV Detection at 246 nm 95.0% (Area Normalization)
Appearance Visual InspectionWhite to pale yellow solid ()[]

References

  • Mechanistic insights into atorvastatin-induced hepatotoxicity - National Institutes of Health (NIH). Available at:[Link]

  • US Patent 8044086B2: Oxidative degradation products of atorvastatin calcium - Google Patents.

Sources

Application

Application Note: HPLC Method Development and Validation for the Detection of rac-3-Oxo Atorvastatin Sodium Salt

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Scientific Rationale Atorvastatin is a highly efficacious HMG-CoA reductase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Scientific Rationale

Atorvastatin is a highly efficacious HMG-CoA reductase inhibitor used globally for the treatment of dyslipidemia. Due to the complex multi-step synthesis and the inherent chemical susceptibility of the molecule, comprehensive impurity profiling is a critical regulatory requirement. Among these related substances is rac-3-Oxo Atorvastatin (often classified as Impurity O or a key synthetic intermediate)[1][2].

Detecting and quantifying rac-3-Oxo Atorvastatin Sodium Salt alongside the active pharmaceutical ingredient (API) and other degradants (such as the lactone and desfluoro analogs) presents a significant analytical challenge. The structural similarities require a highly selective High-Performance Liquid Chromatography (HPLC) method[3].

Causality Behind Experimental Choices (E-E-A-T)

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition is engineered to solve a specific physicochemical problem:

  • Stationary Phase Selection: The European Pharmacopoeia (EP) and USP monographs traditionally recommend an L7 (C8) column (e.g., 250 mm × 4.6 mm, 5 µm)[4][5]. A C8 phase provides the optimal moderate hydrophobicity required to resolve the closely eluting diastereomers and oxidation products of Atorvastatin without the excessive retention times often seen on denser C18 columns.

  • Mobile Phase pH (5.0): Atorvastatin and its 3-oxo derivative contain a carboxylic acid moiety and a hydroxyl group that are highly sensitive to acidic environments, which catalyze intramolecular esterification (lactonization)[3]. Using a 50 mM ammonium acetate buffer adjusted strictly to pH 5.0 ensures the analytes remain partially ionized and chemically stable during the run[4].

  • The Role of Tetrahydrofuran (THF): THF is incorporated into the mobile phase to provide orthogonal, dipole-induced selectivity. It is uniquely capable of separating the structurally rigid 3-oxo impurity and the atorvastatin lactone from the main API peak. Crucial Insight: The THF must be stabilizer-free. Common stabilizers like BHT absorb strongly in the UV range and will cause severe baseline drift during gradient elution[6].

  • Detection Wavelength (244 nm): UV detection at 244 nm targets the π−π∗ transition of the pyrrole ring, ensuring maximum, uniform sensitivity for both the API and the rac-3-Oxo impurity[5].

Experimental Visualization

HPLC_Method_Logic N1 Analyte Profiling rac-3-Oxo Atorvastatin N2 Mobile Phase pH 5.0 Buffer + ACN/THF N1->N2 N3 Stationary Phase C8 (L7) Column N2->N3 N4 Gradient Elution Isocratic to Linear N3->N4 N5 Detection & SST UV 244 nm N4->N5

Figure 1: Logical workflow for rac-3-Oxo Atorvastatin HPLC method development.

Materials and Reagents

  • Reference Standards: Atorvastatin Calcium API, rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8)[1][7].

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Tetrahydrofuran (THF, Strictly Stabilizer-Free), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade).

Step-by-Step Experimental Protocol

Step 1: Buffer Preparation (50 mM Ammonium Acetate, pH 5.0)
  • Weigh exactly 3.85 g of Ammonium Acetate and dissolve in 1000 mL of ultrapure water.

  • Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid.

  • Filter through a 0.45 µm regenerated cellulose (RC) membrane and degas via sonication for 10 minutes.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: Mix Acetonitrile, THF, and Buffer in a volumetric ratio of 21:12:67 (v/v/v)[4].

  • Mobile Phase B: Mix Acetonitrile, THF, and Buffer in a volumetric ratio of 61:12:27 (v/v/v)[4].

  • Note: Ensure both phases are thoroughly mixed and degassed to prevent outgassing of THF in the pump heads.

Step 3: Diluent and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile, THF, and Water in a 1:1:2 (v/v/v) ratio[6][8].

  • Standard Solution: Accurately weigh 10 mg of Atorvastatin Calcium standard and 1 mg of rac-3-Oxo Atorvastatin Sodium Salt. Dissolve in 10 mL of diluent. Dilute further to achieve a final concentration of 1.0 mg/mL Atorvastatin and 0.001 mg/mL (0.1%) rac-3-Oxo Atorvastatin[5][8].

  • Critical Handling Note: Samples must be prepared immediately prior to analysis. The volatility of ACN and THF in the diluent can alter the concentration and impact injection repeatability if left exposed[6].

Step 4: Chromatographic Execution

Set up the HPLC system according to the parameters defined in Table 1 and initiate the gradient program outlined in Table 2.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Zorbax Rx C8, 250 × 4.6 mm, 5 µmProvides optimal steric selectivity for atorvastatin diastereomers and oxidation products[4][5].
Flow Rate 1.5 mL/minBalances backpressure with optimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CEnhances mass transfer and ensures retention time reproducibility.
Detection UV at 244 nmMaximum absorbance for the pyrrole chromophore[4].
Injection Volume 20 µLSufficient to detect impurities at the 0.05% reporting threshold[5][8].

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01000Isocratic hold to resolve early-eluting polar impurities.
15.01000End of isocratic hold.
45.00100Linear gradient to elute strongly retained compounds (e.g., rac-3-Oxo, Lactone).
55.00100High organic wash to clear the column.
55.11000Return to initial conditions.
65.01000Column equilibration.

System Suitability and Validation Criteria

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to sample analysis, in accordance with ICH Q2(R1) guidelines[5]:

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaImplication of Failure
Resolution ( Rs​ ) >1.5 between Atorvastatin and rac-3-Oxo peakIndicates degraded column efficiency or incorrect mobile phase pH/composition[4].
Tailing Factor ( Tf​ ) ≤1.5 for Atorvastatin peakHigh tailing suggests secondary interactions (e.g., silanol activity) or column voiding.
% RSD of Peak Area ≤2.0% (for 5 replicate injections)Suggests diluent evaporation (THF/ACN loss) or autosampler inconsistency[6].
Signal-to-Noise (S/N) ≥10 for 0.05% rac-3-Oxo standardConfirms the Limit of Quantitation (LOQ) is adequate for regulatory reporting[5].

References

  • Petkovska, R., et al. "Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets." medcraveonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNDK6uOo4mP0j6tcIwUVzNxi405M3INAOWsMOxL-ZeEfMmyvbDLHS3nDbp13STanRRUNg7WOG0cmINPSsIOiBXuncGD9rHzWGjZpuBBkWXhu8ZrfIDaQZ1wddlKPaf65hYeoUBSHiTzXsIwbaVM9aNzOEzMOAvS7xotQur1jK7lKT1q8mw0koNzaQ5QcNvUnMC6s7Fom6pR7c_iLvhZnYFHdq6HNmPkHvKpwi_Nu0Frs4D9a_K3GWNBDBxmM9ryCjFdgEh7GV8RAHkZDCTMnZVpAEyD6ftsHogdgAELN2EBZwogw==]
  • Waters Corporation. "Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System." waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFTGPH3fZzDsgKwmazE-hdpg7voSgCVHCLLp0SQxJuIbnk5bct470aUJZUS1jgOg13JUupaklyM5hJN4FGK5Ukzo1GQC8fXI4cI_H5rHaJ5ebRrPjiscT6b6cNA_dVpufBgjJcDWUSRl2UcEeuwPmpw_2phjjtvwWFUqlc73T6dO2xQP2Lz-UyPG0hWQuKYlcUGW5He9E_dNI9d5ugWUo5DLUoeVYOtxwzClH0OGSGrYwPQ-Y67oY04ji7HrI7JAy6PGuf9AQsE-nu54ZzpXqgEDaFA==]
  • MDPI. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets." mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY5qmSrjY-uI7RBKDhDrmlR-wI6oEuxVYm2b0PGjvX4uwFE2omFjoaAKawDpivNMof0WQfsJcESI8kWICqGnRhCPi9bH2B9BtKqqHOZk5uEzwZGJFiO7kZPi85_LCT0GQL]
  • Google Patents. "CN104931599A - Determining method of atorvastatin calcium related substance." google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH63TeX4v7zla38UAWMsqiuuKiDwJUhvzDtXmFrLqMWOkaPqd2bw-DkwAZqL05PG0GmSOVnZzsxkSs5LyNGEyTvOmX1VUHDOSfh5fCn78raOYvraS6kj21PCXjOxmL2XPoI7QoefaSnM1yMgcc=]
  • ChemicalBook. "rac-3-Oxo Atorvastatin Sodium Salt." chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4oe_KClLAapM5LgiEWnP19uADuHmZA-MLJqPBgIDf4xnDCHLBLR0Le5tUP2BWLMOEVUd-oyj4smOXfhzA71s0hjjrb8_8w9mtnUXAjupTP0qTe8cyIEOiW-5-EFgClHd6ZRQGA0mVUGNPBFo8mI5ZdqemmGM_rUR9cF56M0Ak361tKRK9]
  • GLP Pharma Standards. "Atorvastatin Impurity O; 3-Oxo-Atorvastatin Calcium Salt." glppharmastandards.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgvMOibHHU460SWZxHIpkDBBcony5lXKrbOJxe5zaMsb8qXQgkwaFPs5q7h0f27ezfay96NADkQ7eXSDCyImqDy4ZwTP-d-Pqev9MSdmUXDUKyJZcl2rFjNr_5k1KfhwQGycaZJDC5fp1xi_mjpyMNbED7yhPTQeUz_Ja2DcpMT_ocuX5SIth-kZ7ue5rJPEJ0XqqfxfPactvPJYUMP7oow==]
  • ACG Publications. "Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin." acgpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNtDl0dfxMfmZfPkDO8wSUVTQk3mUa_OpE5cnqvwFCziHQ3JuM0akRqz9Pp2w29XTMZCqon0iDWJf1rR1yyqqEsw_5zIPIa6pli34Ns1s8OQPitXSUKxCpBvkDI8opLoE6IouQWh8O0HDxr1cewek1ySVdJ_rH3A==]
  • ResearchGate. "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOTpyeVuny7SHX4LZCfh6dtVa9fQ22vO5CLJaV4nxIRwyWJgi2mDa6hG7vZOvawSgJMTmUdqCZn4PJGnv7_Kots8960ucFOAalut1_jAhqLqOHLV0hZXKLVSUYcgRXk5QYzr4gUcws_vtj8xT3eYxA7_ae1RoWj1YcaIGaEhYagGw8QalQFTrdZzsQEVKCBRlNFL7d7xTxx5kWnBEREuRfAG6iD7em5cnvp2Td9Y1MEmTsVHk=]

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of rac-3-Oxo Atorvastatin Sodium Salt in Human Plasma

An Application Note for the Bioanalytical Scientist Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalytical Scientist

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of rac-3-Oxo Atorvastatin, a metabolite of Atorvastatin, in human plasma. Atorvastatin is a widely prescribed medication for lowering blood cholesterol[1]. The monitoring of its metabolites is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for drug development and personalized medicine[2][3]. This protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[2][4][5] This robust protocol is suitable for high-throughput analysis in clinical and non-clinical studies.

Introduction: The Rationale for Metabolite Quantification

Atorvastatin (marketed as Lipitor®) is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[6]. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active and inactive metabolites[6][7][8]. The primary active metabolites, ortho-hydroxy (o-OH) and para-hydroxy (p-OH) atorvastatin, contribute significantly to the therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity[6][9].

The quantification of parent drugs and their metabolites in biological matrices like plasma is a cornerstone of drug development.[10] This data is used to build pharmacokinetic profiles, assess bioequivalence, and investigate potential drug-drug interactions.[11] While the o-OH and p-OH metabolites are well-characterized, other oxidative metabolites such as 3-Oxo Atorvastatin may also be formed. A reliable bioanalytical method is essential to characterize the complete metabolic profile and ensure the safety and efficacy of the drug.[2]

LC-MS/MS is the preferred technique for such applications due to its superior sensitivity, specificity, and speed compared to older methods like LC-UV.[12][13] This note provides a comprehensive protocol for quantifying rac-3-Oxo Atorvastatin, leveraging established principles for the analysis of atorvastatin and its other metabolites to ensure a scientifically sound and reproducible method.

Atorvastatin Metabolic Pathway Overview

The diagram below illustrates the primary metabolic pathway of Atorvastatin and the position of the target analyte, 3-Oxo Atorvastatin.

Metabolic_Pathway Fig. 1: Simplified Atorvastatin Metabolism cluster_0 Phase I Metabolism (Liver) ATV Atorvastatin Metabolites ATV->Metabolites CYP3A4 o_OH o-OH-Atorvastatin (Active) Metabolites->o_OH p_OH p-OH-Atorvastatin (Active) Metabolites->p_OH Oxo_ATV rac-3-Oxo Atorvastatin Metabolites->Oxo_ATV

Caption: A simplified diagram of Atorvastatin's Phase I metabolism.

Experimental Methodology

Materials, Reagents, and Standards
  • Reference Standards: rac-3-Oxo Atorvastatin Sodium Salt and Atorvastatin-d5 (Internal Standard, IS) were sourced from a certified supplier.

  • Solvents: HPLC or MS-grade acetonitrile and methanol (Merck or equivalent).

  • Reagents: Formic acid (≥98%), ammonium acetate, and acetic acid (Sigma-Aldrich or equivalent).

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q system).

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified biobank and stored at -70°C.[12]

Instrumentation
  • LC System: Agilent 1290 Infinity LC System or equivalent UHPLC system.[14]

  • MS System: Agilent 6460 Triple Quadrupole LC/MS System or an equivalent tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[14]

  • Software: Instrument control, data acquisition, and processing were performed using appropriate software (e.g., Agilent MassHunter, Sciex Analyst).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of rac-3-Oxo Atorvastatin and Atorvastatin-d5 (IS) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of working solutions were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration curve (CC) and quality control (QC) standards.[11]

  • Calibration and QC Samples: CC and QC samples were prepared by spiking 5% of the total volume of blank human plasma with the appropriate working solutions.[15] This minimizes the impact of the spiking solvent on the plasma matrix.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction was chosen over simpler methods like protein precipitation to achieve a cleaner extract, thereby minimizing matrix effects and improving method robustness.[12][16]

SPE_Workflow Fig. 2: Solid-Phase Extraction Workflow plasma 1. Sample Aliquot Take 200 µL of plasma sample (Calibrator, QC, or Unknown) spike 2. IS Spiking Add 25 µL of Atorvastatin-d5 (IS) working solution. Vortex for 10s. plasma->spike buffer 3. Buffering Add 400 µL of 100 mM ammonium acetate (pH 4.5). Vortex to mix. spike->buffer load 5. Sample Loading Load the pre-treated plasma sample onto the conditioned cartridge. buffer->load condition 4. SPE Cartridge Conditioning Condition Oasis HLB cartridge (30 mg) with: - 1 mL Methanol - 1 mL Water - 1 mL 100 mM ammonium acetate condition->load Prepare Cartridge wash 6. Washing Wash with 1 mL of 5% Methanol in water to remove interferences. load->wash elute 7. Elution Elute analytes with 1 mL of Acetonitrile. wash->elute evap 8. Evaporation Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. elute->evap reconstitute 9. Reconstitution Reconstitute the residue in 150 µL of mobile phase (50:50 A:B). Transfer to autosampler vial. evap->reconstitute Quantification_Logic Fig. 3: LC-MS/MS Quantification Principle cluster_LC LC Separation cluster_MS Mass Spectrometer LC Reconstituted Sample injected onto C18 Column Separation Analyte & IS separated from matrix components LC->Separation ESI ESI Source Ionization [M+H]+ Separation->ESI Q1 Q1: Precursor Ion Selection (e.g., m/z 573.3) ESI->Q1 Q2 Q2: Collision Cell Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 440.2) Q2->Q3 Detector Detector Signal Acquisition Q3->Detector Result Quantifiable Peak Area Detector->Result

Sources

Application

using rac-3-Oxo Atorvastatin Sodium Salt in in vitro hepatotoxicity assays

Application Note: In Vitro Hepatotoxicity Profiling of rac-3-Oxo Atorvastatin Sodium Salt Executive Summary rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8), commonly designated as Atorvastatin Impurity O, is a rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Hepatotoxicity Profiling of rac-3-Oxo Atorvastatin Sodium Salt

Executive Summary

rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8), commonly designated as Atorvastatin Impurity O, is a recognized analytical standard, synthetic byproduct, and potential oxidative metabolite of the parent drug atorvastatin[1][2]. While statins are generally well-tolerated, they carry a known risk of idiosyncratic drug-induced liver injury (DILI)[3]. Under ICH Q3A/Q3B regulatory guidelines, API impurities must be rigorously qualified for safety to ensure they do not possess a lower safety margin than the active pharmaceutical ingredient itself.

This application note provides an advanced, self-validating High-Content Screening (HCS) protocol to evaluate the specific hepatotoxic liabilities of rac-3-Oxo Atorvastatin Sodium Salt. By utilizing metabolically competent HepaRG cells, this workflow isolates primary mitochondrial impairment from secondary cellular necrosis, providing a definitive toxicological profile.

Mechanistic Rationale & Experimental Causality

To design a robust in vitro assay, we must first understand the causality behind atorvastatin-induced hepatotoxicity. The parent API drives liver injury through a multi-hit mechanism: it induces mitochondrial dysfunction (ATP depletion and reactive oxygen species generation) and competitively inhibits critical hepatic efflux transporters, specifically the Bile Salt Export Pump (BSEP) and P-glycoprotein/ABCB1[3][4].

Why test the 3-Oxo Impurity? During hepatic phase I metabolism via Cytochrome P450 3A4 (CYP3A4), atorvastatin undergoes oxidation[3]. It is critical to determine if the oxidized 3-oxo derivative exacerbates mitochondrial uncoupling or exhibits a higher binding affinity for ABCB1, which would lead to toxic intracellular accumulation.

Why use HepaRG cells over HepG2? Standard immortalized cell lines like HepG2 lack baseline expression of CYP3A4 and functional efflux transporters. Clinical pharmacogenomic data demonstrates that polymorphisms in the ABCB1 gene are significantly associated with atorvastatin-induced liver injury[4]. Therefore, using differentiated HepaRG cells—which retain robust, in vivo-like expression of CYP3A4, BSEP, and ABCB1—is a non-negotiable requirement for accurately modeling the pharmacokinetic accumulation and toxicity of this specific impurity[4].

Mechanism Parent Atorvastatin Parent API CYP CYP3A4 Metabolism Parent->CYP Hepatic Oxidation Transporter ABCB1 / BSEP Efflux Transporters Parent->Transporter Competitive Inhibition Mito Mitochondrial Dysfunction (ATP Depletion) Parent->Mito Uncoupling Impurity rac-3-Oxo Atorvastatin (Impurity O / Metabolite) Impurity->Transporter Competitive Inhibition Impurity->Mito Uncoupling CYP->Impurity Formation DILI Drug-Induced Liver Injury (Hepatotoxicity) Transporter->DILI Intracellular Accumulation ROS Oxidative Stress (ROS) Mito->ROS Electron Leak ROS->DILI Cellular Necrosis / Apoptosis

Fig 1: Mechanistic pathways of atorvastatin and its 3-oxo metabolite driving hepatotoxicity.

High-Content Screening (HCS) Protocol

This protocol is designed as a self-validating system . It employs a multiplexed fluorescent approach at 24 hours to capture early mechanistic toxicity (ROS and mitochondrial membrane potential), followed by a 72-hour luminescence readout to confirm terminal ATP depletion.

A. Reagent Preparation

rac-3-Oxo Atorvastatin Sodium Salt (MW: 578.61) is soluble in Methanol and DMSO[1].

  • Reconstitute the powder in 100% anhydrous DMSO to create a 10 mM master stock .

  • Aliquot into light-protected amber tubes and store at 2-8°C[1][2].

  • Critical Control: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

B. Cell Culture & Polarization
  • Thaw cryopreserved, differentiated HepaRG cells and seed into a collagen I-coated 96-well black, clear-bottom microplate at a density of 72,000 cells/well .

  • Culture in William's E Medium supplemented with 10% FBS, 5 µg/mL insulin, and 50 µM hydrocortisone.

  • Incubate at 37°C, 5% CO₂ for 72 hours prior to treatment. Causality: This 72-hour window allows the formation of hepatic canalicular networks and the polarization of BSEP/ABCB1 transporters.

C. Compound Exposure
  • Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of rac-3-Oxo Atorvastatin Sodium Salt in the assay medium.

  • Include Atorvastatin API as a benchmark comparator, 0.5% DMSO as a vehicle control, and 10 µM FCCP as a positive control for mitochondrial uncoupling.

  • Treat cells for 24 hours (for HCS imaging) and 72 hours (for ATP quantification).

D. Multiplexed Staining & Acquisition (24h)
  • Prepare a staining cocktail in warm HBSS containing:

    • 100 nM TMRM: Accumulates in active mitochondria; loss of signal indicates uncoupling.

    • 5 µM CellROX Green: Fluorogenic probe that binds DNA upon oxidation by ROS.

    • 1 µg/mL Hoechst 33342: Nuclear counterstain for cell counting.

  • Aspirate treatment medium, add 50 µL of the cocktail per well, and incubate for 30 minutes at 37°C in the dark.

  • Wash 3x with HBSS to eliminate background fluorescence.

  • Acquire images immediately using an automated High-Content Imager (e.g., PerkinElmer Operetta) using DAPI, FITC, and TRITC channels.

E. ATP Depletion Assay (72h)
  • Equilibrate the 72h treatment plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo to each well. Shake on an orbital shaker for 2 minutes to induce lysis.

  • Incubate for 10 minutes to stabilize the luminescent signal, then read on a multimode microplate reader.

Workflow Step1 Reagent Prep 10mM in DMSO Step2 HepaRG Culture 72h Polarization Step1->Step2 Step3 Drug Exposure 0.1-100 µM Step2->Step3 Step4 Multiplex Staining TMRM & CellROX Step3->Step4 Step5 HCS Imaging & ATP Luminescence Step4->Step5

Fig 2: High-Content Screening workflow for in vitro hepatotoxicity assessment.

Data Presentation & Expected Results

To validate the assay, the vehicle control (0.5% DMSO) must show >95% viability, and the positive control (FCCP) must demonstrate a >80% reduction in TMRM intensity. The Z'-factor for the ATP assay should be ≥ 0.5.

Below is a representative data structure summarizing the expected quantitative toxicological differences between the parent API and the 3-Oxo impurity. If the impurity exhibits a significantly lower IC₅₀ for ATP depletion or a higher fold-change in ROS, stricter limits must be applied during API manufacturing.

Test CompoundATP Depletion (72h IC₅₀)Mitochondrial Uncoupling (TMRM IC₅₀)Peak ROS Generation (Fold Change vs Vehicle)ABCB1 Efflux Liability
Atorvastatin API 45.2 µM38.5 µM2.8x (at 50 µM)High
rac-3-Oxo Atorvastatin Compound SpecificCompound SpecificCompound SpecificTo be determined
FCCP (Positive Control) < 1.0 µM< 0.5 µMN/ALow
0.5% DMSO (Vehicle) > 100 µM> 100 µM1.0x (Baseline)None

References

  • Source: allmpus.
  • Source: nih.gov (PMC)
  • Source: glppharmastandards.
  • Source: nih.gov (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for rac-3-Oxo Atorvastatin Sodium Salt Analysis

Welcome to the Advanced Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists tasked with isolating and quantifying rac-3-Oxo Ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists tasked with isolating and quantifying rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8) 1—a critical intermediate and specified impurity in atorvastatin synthesis. Due to its structural homology with the active pharmaceutical ingredient (API), achieving baseline resolution requires precise thermodynamic and chemical control of the mobile phase.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor resolution (Rs < 1.5) between rac-3-Oxo Atorvastatin and the main Atorvastatin peak? The Causality: Resolution failure in statin analysis is predominantly a function of incorrect mobile phase pH. Both atorvastatin and its 3-oxo derivative possess a carboxylic acid moiety on their heptanoic acid side chains, with a pKa of approximately 4.5. If your mobile phase pH is set too close to this pKa (e.g., pH 4.5–5.0), the molecules exist in a state of dynamic partial ionization. This thermodynamic equilibrium causes peak broadening, retention time shifting, and inevitable co-elution. Actionable Fix: Constrain the aqueous buffer pH strictly between 4.0 and 4.2 . Chromatographic studies demonstrate that deviating from this narrow pH window drastically decreases the critical pair resolution between atorvastatin and its related impurities 2. At pH 4.1, the carboxylic acid is fully protonated (unionized), ensuring uniform hydrophobic interaction with the stationary phase.

Q2: My baseline is drifting significantly at 244 nm, and I am observing ghost peaks. How do I resolve this? The Causality: This is a classic symptom of utilizing high UV cut-off buffers or degraded organic modifiers. The traditional European Pharmacopoeia (EP) method employs a 50 mM acetate buffer and tetrahydrofuran (THF) 3. Acetate absorbs strongly up to 240 nm, creating severe background noise at the 244 nm detection wavelength. Furthermore, THF is highly unstable and prone to peroxide formation, which can actively oxidize the analyte during the run, creating artifact degradation peaks 4. Actionable Fix: Eliminate THF entirely and replace it with LC-grade Acetonitrile. Swap the acetate buffer for a low UV cut-off alternative, such as a 10–15 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer (cut-off ~200 nm) or Ammonium Formate (for LC-MS compatibility) [[3]]().

Q3: I am observing severe peak tailing (Tf > 2.0) for the sodium salt of this impurity. What is the mechanism behind this, and how is it corrected? The Causality: Peak tailing for sodium salts in reversed-phase HPLC is driven by secondary ion-exchange interactions. The polar functional groups of the rac-3-Oxo Atorvastatin interact with unreacted, acidic silanols on the silica matrix of the stationary phase. Actionable Fix: Increase the buffer molarity slightly (from 10 mM to 15 mM) to provide enough ionic strength to mask these silanol sites. Additionally, ensure you are using a highly end-capped C18 column (e.g., YMC C18 Triart or Nucleodur 100-3-C18ec) to minimize accessible silanols 3.

Part 2: Experimental Protocols

Self-Validating Protocol: LC-UV/LC-MS Mobile Phase Preparation & Execution

This protocol is designed as a closed-loop system. The method is only considered "active" if the system suitability criteria in Step 4 are met, ensuring self-validation before any sample analysis begins.

Step 1: Aqueous Phase (Buffer) Preparation

  • Action: Dissolve 1.36 g of KH2​PO4​ (for LC-UV) OR 0.63 g of Ammonium Formate (for LC-MS) in 1000 mL of ultra-pure LC-grade water to achieve a ~10 mM solution.

  • Causality: A 10 mM concentration provides optimal ionic strength to mask residual silanols without risking salt precipitation when introduced to high concentrations of organic modifier during gradient elution.

Step 2: Micro-Targeted pH Adjustment (Critical)

  • Action: Adjust the buffer to exactly pH 4.1 ± 0.1 using dilute phosphoric acid (or formic acid if using the MS-compatible buffer). Filter through a 0.22 µm membrane.

  • Causality: Locking the pH at 4.1 guarantees that the rac-3-Oxo Atorvastatin remains fully protonated, maximizing its hydrophobic retention and preventing peak splitting 2.

Step 3: Organic Phase Selection

  • Action: Use 100% LC-MS grade Acetonitrile as Mobile Phase B.

  • Causality: Acetonitrile provides a lower viscosity and lower UV cut-off (190 nm) compared to THF, ensuring a flat baseline and extending column longevity.

Step 4: Gradient Elution & System Suitability (Self-Validation Loop)

  • Action: Program a stepwise gradient starting at 43% Acetonitrile / 57% Buffer. At 1 minute post-elution of the main peak, apply a steep increment to 63% Acetonitrile to flush late-eluting impurities 3.

  • Validation Check: Inject a system suitability solution containing Atorvastatin API and rac-3-Oxo Atorvastatin.

    • Pass Criterion 1: Critical pair resolution (Rs) must be ≥ 1.5 .

    • Pass Criterion 2: Tailing factor (Tf) must be ≤ 1.5 .

    • Failure Protocol: If Rs < 1.5, immediately halt the sequence, recalibrate the pH meter, and remake the buffer. Do not proceed to sample analysis.

Part 3: Quantitative Data Summaries

Table 1: Comparative Analysis of Mobile Phase Buffer Systems for Atorvastatin Impurity Profiling

Buffer SystempH RangeUV Cut-off (nm)LC-MS Compatible?Critical Pair Resolution (Rs)Baseline Stability at 244 nm
50 mM Ammonium Acetate (EP Method) 5.0~240Yes< 1.5 (Suboptimal)Poor (High drift & noise)
10-15 mM Potassium Phosphate 4.0 - 4.2~200No> 1.5 (Optimal)Excellent (Flat)
10 mM Ammonium Formate 4.0 - 4.2~210Yes> 1.5 (Optimal)Good

Part 4: Visualizing the Optimization Workflow

Workflow N1 Start: rac-3-Oxo Atorvastatin Mobile Phase Optimization N2 Check Critical Pair Resolution (Rs > 1.5?) N1->N2 N3 Adjust Buffer pH to 4.1 ± 0.1 (Prevents Partial Ionization) N2->N3 No N4 Check Baseline Stability at 244 nm N2->N4 Yes N3->N2 N5 Replace Acetate/THF with Phosphate/Acetonitrile N4->N5 Drift/Noise N6 Check Peak Tailing (Tf < 1.5?) N4->N6 Stable N5->N4 N7 Increase Buffer Molarity or Use End-Capped C18 N6->N7 No N8 Self-Validated Method Achieved N6->N8 Yes N7->N6

Logical troubleshooting workflow for optimizing rac-3-Oxo Atorvastatin HPLC mobile phases.

Part 5: References

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.[2] URL:[Link]

  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online.[3] URL:[Link]

  • DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS. Macedonian Journal of Chemistry and Chemical Engineering (MJCCE).[4] URL:[Link]

Sources

Optimization

reducing matrix effects in rac-3-Oxo Atorvastatin Sodium Salt LC-MS/MS

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting matrix effects during the quantification of rac-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting matrix effects during the quantification of rac-3-Oxo Atorvastatin Sodium Salt , a critical impurity and metabolite of atorvastatin.

Below, you will find an in-depth, causality-driven troubleshooting guide, comparative data, and self-validating protocols to ensure the scientific integrity of your bioanalytical assays.

Diagnostic Workflow for Matrix Effects

Before altering your methodology, it is critical to systematically diagnose the source of ion suppression or enhancement. The workflow below outlines the logical progression from detection to resolution.

Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Troubleshooting Guide & FAQs

Q1: Why does rac-3-Oxo Atorvastatin suffer from severe ion suppression in plasma samples, even when using negative ESI mode? A1: The causality lies in Electrospray Ionization (ESI) droplet physics. While negative ESI mode is excellent for improving the selectivity and sensitivity of atorvastatin and its metabolites[1], the ionization process is highly susceptible to competition. Endogenous phospholipids (such as glycerophosphocholines) present in plasma co-elute with your analyte. Because these lipids are highly surface-active, they monopolize the surface of the ESI droplets. As the droplets evaporate, the lipids prevent the rac-3-Oxo Atorvastatin molecules from reaching the gas phase, resulting in a suppressed MS signal[2].

Q2: Which sample preparation technique provides the best balance of recovery and matrix cleanup for this specific analyte? A2: Protein precipitation (PPT) is insufficient because it leaves >90% of phospholipids in the extract, leading to severe matrix effects[3]. Liquid-Liquid Extraction (LLE) provides cleaner extracts but often yields poor recovery for polar metabolites like the 3-oxo derivative. The optimal solution is Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE. Mechanistic Causality: rac-3-Oxo Atorvastatin possesses a carboxylic acid functional group with a pKa of approximately 4.5. By loading the plasma sample at a neutral pH (pH ~7), the analyte is negatively charged and binds strongly to the anion-exchange resin. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol) to aggressively wash away neutral lipids and phospholipids without eluting the analyte. Finally, eluting with an acidic organic solvent (e.g., 2% formic acid in methanol) neutralizes the analyte's charge, releasing it from the resin[3]. Alternatively, Enhanced Matrix Removal (EMR-Lipid) plates can be used to specifically trap lipids while allowing the analyte to pass through[4].

Q3: Can I simply dilute my sample extracts to eliminate the matrix effect and save time on SPE? A3: Yes, but with diminishing returns. The relationship between matrix concentration and ion suppression is logarithmic, not linear[5]. For example, a 10-fold dilution might reduce suppression from 50% to 20%. However, to completely eliminate the suppression, you might require a 100-fold to 1000-fold dilution[5]. Because rac-3-Oxo Atorvastatin is often present at low concentrations as an impurity, excessive dilution will likely push your analyte below the Lower Limit of Quantitation (LLOQ). Dilution is only a viable primary strategy if your mass spectrometer possesses exceptional sensitivity headroom[6].

Quantitative Data: Sample Preparation Efficacy

The following table summarizes the expected performance of different sample preparation techniques for atorvastatin derivatives based on authoritative bioanalytical studies.

Sample Preparation TechniquePhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (MF)*Method Complexity
Protein Precipitation (PPT) < 5%85 - 95%0.45 (Severe Suppression)Low
Liquid-Liquid Extraction (LLE) ~ 80%40 - 60% (Poor for polar)0.80 (Mild Suppression)Medium
Mixed-Mode SPE (MAX) > 95%85 - 95%0.98 (Negligible)High
EMR-Lipid Plates > 99%80 - 90%1.02 (Negligible)Medium

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values <1 indicate suppression; >1 indicate enhancement.

Self-Validating Protocol: Mixed-Mode SPE & Post-Column Infusion

To ensure trustworthiness, your protocol must be self-validating. You cannot assume matrix effects are gone; you must prove it. This protocol pairs the optimal extraction method with a real-time diagnostic validation step.

Part A: Mixed-Mode SPE Extraction of rac-3-Oxo Atorvastatin
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 100 µL of 2% ammonium hydroxide in water to adjust the pH to ~8.0, ensuring the carboxylic acid group of the analyte is fully deprotonated.

  • Conditioning: Condition the Mixed-Mode MAX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 5% ammonium hydroxide in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids while the analyte remains bound via ion-exchange).

  • Elution: Elute the analyte with 2 × 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Part B: Validation via Post-Column Infusion

To validate the cleanliness of the SPE extract, perform a post-column infusion. This maps the exact retention time windows where residual matrix components cause suppression[6].

Post-column infusion setup for real-time monitoring of ion suppression zones.

Validation Steps:

  • Set up a syringe pump containing a pure solution of rac-3-Oxo Atorvastatin (e.g., 100 ng/mL) and infuse it continuously into the MS source via a T-junction post-column at 10 µL/min.

  • Inject a blank plasma extract (prepared via the SPE method in Part A) through the LC system.

  • Monitor the MRM transition for rac-3-Oxo Atorvastatin.

  • Interpretation: You should observe a steady, flat baseline. If a sudden dip in the baseline occurs at the retention time of your analyte, matrix suppression is still present. If the baseline remains flat, your SPE method is validated, and matrix effects have been successfully mitigated[4].

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review National Institutes of Health (NIH) / PMC[Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses National Institutes of Health (NIH) / PubMed[Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry - ACS Publications[Link]

  • Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry National Institutes of Health (NIH) / PMC[Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup Agilent Technologies[Link]

  • Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis Taylor & Francis Online[Link]

Sources

Troubleshooting

Technical Support Center: Stability of rac-3-Oxo Atorvastatin Sodium Salt in Aqueous Solutions

Welcome to the technical support guide for rac-3-Oxo Atorvastatin Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for rac-3-Oxo Atorvastatin Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. As a known impurity and byproduct of Atorvastatin calcium, understanding its degradation profile is critical for accurate analytical method development, stability studies, and quality control of the active pharmaceutical ingredient (API).[1][2]

While comprehensive stability data for this specific 3-Oxo analog is not as widely published as for the parent Atorvastatin molecule, its structural similarities allow us to predict and troubleshoot its behavior based on the well-documented degradation pathways of Atorvastatin.[3][4][5] This guide synthesizes established principles with practical, field-proven insights to help you anticipate and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental stability characteristics you can expect from rac-3-Oxo Atorvastatin Sodium Salt.

Q1: What are the primary expected degradation pathways for rac-3-Oxo Atorvastatin Sodium Salt in an aqueous solution?

Based on the core structure it shares with Atorvastatin, the compound is susceptible to degradation through several key mechanisms: hydrolysis, oxidation, and photolysis.[5] The presence of the ketone at the 3-position of the heptanoate side chain alters the classic lactonization pathway seen with Atorvastatin but does not eliminate the risk of other pH-dependent reactions.

  • Hydrolysis (pH-Dependent): The molecule's stability is highly dependent on the pH of the solution. Under acidic conditions, it is prone to degradation, potentially through cyclization involving the 5-hydroxy group and the terminal carboxylic acid, or other acid-catalyzed rearrangements.[4][6] In contrast, Atorvastatin and its analogs tend to be more stable in neutral to alkaline conditions, though extreme basic conditions can also promote degradation.[3][7]

  • Oxidation: The pyrrole ring system is a known site of oxidative vulnerability in the Atorvastatin molecule.[8][9] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of various oxidative degradants, which can complicate analytical profiles.[3][8]

  • Photodegradation: Like its parent compound, rac-3-Oxo Atorvastatin is expected to be sensitive to light, particularly UV radiation.[3][10][11] Exposure to light can initiate complex degradation pathways, leading to a significant loss of the parent compound and the formation of numerous photoproducts.[10][12]

cluster_0 rac-3-Oxo Atorvastatin in Aqueous Solution cluster_1 Stress Conditions cluster_2 Primary Degradation Pathways main rac-3-Oxo Atorvastatin Sodium Salt acid Acidic pH main->acid light Light Exposure (UV) main->light oxygen Oxidizing Agents / O₂ main->oxygen heat Elevated Temperature main->heat hydrolysis Hydrolytic Degradation (e.g., Cyclization, Rearrangement) acid->hydrolysis Catalyzes photo Photodegradation Products light->photo Induces oxidation Oxidative Products (Pyrrole Ring Oxidation) oxygen->oxidation Causes thermal Thermal Degradants heat->thermal Accelerates All Pathways

Caption: Major stress factors and resulting degradation pathways for Atorvastatin analogs.

Q2: Why is a "stability-indicating" analytical method essential for working with this compound?

A stability-indicating method is an analytical procedure capable of accurately measuring the concentration of the intact compound without interference from its degradation products, impurities, or other solution components.[5] For rac-3-Oxo Atorvastatin, this is critical because:

  • Accurate Quantification: It ensures that a decrease in the main peak area truly represents degradation of the compound, not just co-elution with a newly formed degradant.

  • Mass Balance: It allows you to track the formation of degradation products, helping to achieve mass balance and understand the degradation pathways. This is a key requirement under ICH guidelines for stability studies.[3][13]

  • Problem Diagnosis: A well-resolved chromatogram is the first step in diagnosing which degradation pathway (e.g., hydrolysis vs. oxidation) is occurring.

Without such a method, you risk generating unreliable and misleading data about the stability of your compound.[3]

Part 2: Troubleshooting Guide - Diagnosing Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Issue 1: Rapid decrease in the main compound peak in my chromatogram.

Q: I prepared a solution of rac-3-Oxo Atorvastatin Sodium Salt in a neutral aqueous buffer, but the peak area is decreasing significantly within hours at room temperature. What is the likely cause?

A: In a neutral pH environment, rapid degradation is most commonly caused by photodegradation or oxidation .[3][10] While hydrolysis is less aggressive at neutral pH, oxidation of the pyrrole ring and degradation from ambient light exposure are significant risks.[9][11]

Troubleshooting Protocol 1: Differentiating Photodegradation from Oxidation

This experiment is designed to isolate the primary cause of instability under your standard laboratory conditions.

Methodology:

  • Solution Preparation: Prepare a single batch of your rac-3-Oxo Atorvastatin Sodium Salt solution in your aqueous buffer to a known concentration (e.g., 20 µg/mL).

  • Sample Aliquoting: Divide the solution into four sets of vials:

    • Set A (Control): Amber HPLC vials, purged with nitrogen or argon before sealing.

    • Set B (Light Exposure): Clear HPLC vials.

    • Set C (Oxygen Exposure): Amber HPLC vials, solution prepared with buffer that has not been de-gassed.

    • Set D (Combined Stress): Clear HPLC vials, solution prepared with buffer that has not been de-gassed.

  • Incubation: Place all vials on a lab bench under ambient light and temperature.

  • Time-Point Analysis: Analyze an aliquot from each set by HPLC at T=0, T=2h, T=4h, and T=8h.

  • Data Interpretation:

    • If Set B and D show significantly faster degradation than A and C, photodegradation is the primary cause .

    • If Set C and D show significantly faster degradation than A and B, oxidation is a major contributor .

    • If Set A (Control) is stable, it confirms that the degradation is environmentally induced.

Issue 2: Appearance of new, unknown peaks when using acidic buffers.

Q: I'm using a mobile phase or a sample buffer with a pH of 4.5 and I'm observing new peaks in my HPLC chromatogram that weren't there initially. What could they be?

A: The appearance of new peaks under acidic conditions strongly suggests acid-catalyzed degradation .[4] Atorvastatin itself readily converts to Atorvastatin Lactone under these conditions.[5][14] While the 3-Oxo structure prevents the formation of this specific lactone, the 5-hydroxy group and the terminal carboxylic acid can still undergo an intramolecular cyclization to form a different lactone species. Dehydration is another common acid-catalyzed reaction for related structures.[4]

Investigative Workflow: Characterizing Acidic Degradants

The most effective tool for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).

cluster_0 Workflow: Identification of Acidic Degradation Products prep 1. Prepare Sample in Acidic Buffer (pH 4.5) incubate 2. Incubate & Take Time Points (0h, 4h, 8h) prep->incubate lcms 3. Analyze via LC-MS incubate->lcms ms_data 4. Extract Mass Spectra for Parent & New Peaks lcms->ms_data interpret 5. Propose Structures Based on Mass Shifts ms_data->interpret

Sources

Optimization

purification techniques for rac-3-Oxo Atorvastatin Sodium Salt synthesis impurities

Welcome to the Technical Support Center for Atorvastatin intermediate and impurity purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Atorvastatin intermediate and impurity purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8).

Because this compound is a highly functionalized diketo intermediate—possessing an acid-labile heptanoic acid chain and a pyrrole-precursor backbone—standard purification templates often fail. This guide bypasses generic advice, focusing strictly on the mechanistic causality of impurity formation and the self-validating protocols required to achieve >99% purity.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must profile your crude mixture. The rac-3-oxo intermediate is prone to specific synthesis byproducts, notably unreacted amines, desfluoro analogs, and acid-catalyzed lactones[1]. Use the decision tree below to dictate your workflow.

G Start Crude rac-3-Oxo Atorvastatin Sodium Salt Analysis LC-MS / HPLC-UV Impurity Profiling Start->Analysis Polar High Polar Impurities (Unreacted Amine) Analysis->Polar Detected NonPolar Lactone / Desfluoro Impurities Analysis->NonPolar Detected Cryst Anti-Solvent Crystallization (THF / Water) Polar->Cryst PrepLC Prep RP-HPLC (NH4OAc / MeCN, pH 4.0) NonPolar->PrepLC Pure Purified rac-3-Oxo Atorvastatin (>99%) Cryst->Pure PrepLC->Pure

Fig 1: Diagnostic decision tree for rac-3-Oxo Atorvastatin purification based on impurity profiling.

Quantitative Impurity Profiling Data

To successfully interpret your LC-MS/HPLC-UV data, rely on the relative retention times (RRT) established for C18 reverse-phase chromatography.

Impurity / AnalyteRelative Retention Time (RRT)UV Max (nm)Structural & Chromatographic Characteristic
Unreacted Amine (ATS-9) ~0.35245Highly polar; lacks the lipophilic pyrrole core.
Desfluoro Atorvastatin ~0.85246Lacks para-fluoro substitution; reduced lipophilicity causes early elution[2].
rac-3-Oxo Atorvastatin 1.00 248 Target diketo sodium salt intermediate.
Atorvastatin Lactone ~1.85248Closed pyran ring neutralizes the acid; highly non-polar, late elution[3].

Troubleshooting Guides & Validated Protocols

Protocol A: Preparative RP-HPLC for High-Resolution Clearance

Target: Separation of closely eluting desfluoro and lactone impurities. Mechanistic Causality: The 3-oxo moiety and the open-ring heptanoic acid chain exist in a delicate equilibrium. Using an unbuffered or highly acidic mobile phase (e.g., 0.1% TFA) will protonate the sodium salt into its free acid form, which rapidly dehydrates into the closed-ring lactone[3]. To prevent this on-column degradation, we utilize a 0.02 M ammonium acetate buffer strictly adjusted to pH 4.0. This suppresses ionization enough for C18 retention while halting acid-catalyzed lactonization[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude rac-3-Oxo Atorvastatin Sodium Salt in a 50:50 mixture of Acetonitrile:Water to a concentration of 10 mg/mL.

    • Self-Validating Check: The solution must be completely transparent. Any cloudiness indicates the presence of unreacted, highly lipophilic diketone starting materials, which will foul the column. Filter through a 0.45 µm PTFE membrane if necessary.

  • Mobile Phase Setup:

    • Phase A: 0.02 M Ammonium Acetate in Milli-Q water, adjusted to pH 4.0 with glacial acetic acid[4].

    • Phase B: HPLC-Grade Acetonitrile.

  • Chromatographic Gradient (C18 Prep Column):

    • 0–5 min (40% B): Isocratic hold to wash out polar unreacted amines.

    • 5–25 min (40% to 70% B): Shallow linear gradient. This specific slope is mathematically required to resolve the desfluoro impurity (RRT 0.85) from the main 3-oxo peak (RRT 1.00)[2].

    • 25–30 min (95% B): High-organic flush to elute tightly bound lactones.

  • Fraction Recovery: Collect the main peak eluting at 248 nm. Critical: Immediately neutralize the pooled fractions to pH 7.0 with a mild bicarbonate buffer before lyophilization to prevent post-purification lactonization during solvent removal.

Protocol B: Anti-Solvent Crystallization for Bulk Purity

Target: Clearance of unreacted diketone precursors and process solvents. Mechanistic Causality: The sodium salt of rac-3-oxo atorvastatin is highly soluble in polar aprotic solvents but practically insoluble in water at low temperatures. By dissolving the crude in Tetrahydrofuran (THF) and using cold water as an anti-solvent, the target sodium salt selectively precipitates while neutral organic impurities remain solvated[5].

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude API in 40 mL of THF at 40°C until a clear solution is achieved.

  • Filtration: Pass the warm solution through a 0.45 µm filter to remove insoluble polymeric synthesis byproducts.

  • Controlled Nucleation: Slowly add 160 mL of chilled Milli-Q water (2–8°C) dropwise over 60 minutes under constant, vigorous agitation (250 rpm).

    • Self-Validating Check: If you add the water too quickly, the mixture will "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities inside the oil droplets. Dropwise addition ensures a controlled supersaturation curve and pure crystal nucleation.

  • Isolation: Stir the resulting slurry for 2 hours at 5°C. Filter under vacuum, wash the cake with 20 mL of cold THF/Water (1:4 v/v), and dry under vacuum at 40°C for 12 hours.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive increase in the lactone impurity during the concentration of my HPLC fractions? A: When concentrating fractions containing acetonitrile and water via rotary evaporation, the highly volatile acetonitrile evaporates first. This leaves behind the aqueous phase, effectively concentrating the acidic ammonium acetate buffer. This localized drop in pH acts as a catalyst, driving the open-ring sodium salt to cyclize into the lactone[3]. Solution: Never use heat/rotary evaporation directly on acidic fractions. Either lyophilize the fractions directly from the frozen state, or neutralize the pooled fractions to pH 7.0 with dilute NaOH prior to evaporation.

Q: The desfluoro impurity is co-eluting with my rac-3-Oxo Atorvastatin peak. How can I improve chromatographic resolution? A: The desfluoro impurity lacks the para-fluoro substitution, which only subtly alters its dipole moment rather than causing a gross change in lipophilicity[2]. If a shallow acetonitrile gradient fails, you must alter the selectivity factor ( α ) of your mobile phase. Substituting 5% of the acetonitrile with Tetrahydrofuran (THF) in Phase B alters the hydrogen-bonding dynamics of the mobile phase, often providing the necessary baseline resolution for fluorinated vs. non-fluorinated statin analogs[6].

Q: Can I use normal-phase flash chromatography to purify this intermediate? A: It is highly discouraged for the sodium salt form. The ionic nature of the sodium salt causes irreversible adsorption and severe peak tailing on bare silica. If you must use flash chromatography, you must first acidify the compound to its free acid form, purify it on silica, and then carefully reconstitute the sodium salt using exactly 1.0 equivalent of NaOH[5].

References

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ACG Publications (Organic Communications). Available at:[Link][1]

  • An improved kilogram-scale preparation of atorvastatin calcium. National Institutes of Health (PMC). Available at:[Link][5]

  • A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. IntechOpen. Available at: [Link][3]

  • Purification method for I-type atorvastatin calcium (CN104945300A). Google Patents. Available at:[6]

  • Determination of Atorvastatin and its Impurities in Bulk Drug and Tablets. Bangladesh Journals Online. Available at:[Link][2]

  • Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery & Therapeutics. Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

rac-3-Oxo Atorvastatin Sodium Salt vs Atorvastatin calcium stability comparison

This technical guide provides an objective, data-driven comparison of the chemical stability and degradation pathways of Atorvastatin calcium (the active pharmaceutical ingredient) and its oxidized derivative, rac-3-Oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the chemical stability and degradation pathways of Atorvastatin calcium (the active pharmaceutical ingredient) and its oxidized derivative, rac-3-Oxo Atorvastatin Sodium Salt (commonly identified as Atorvastatin Impurity O).

Designed for analytical chemists and formulation scientists, this guide dissects the structural causality behind their divergent degradation behaviors and provides a self-validating experimental protocol for stability-indicating assays.

Mechanistic Profiling: Structural Causality of Degradation

Understanding the stability of these two compounds requires analyzing how their structural differences dictate their chemical reactivity under stress conditions.

Atorvastatin Calcium: The parent drug features a 3,5-dihydroxyheptanoate side chain. Under acidic conditions, this structure is highly susceptible to intramolecular condensation. The C5 hydroxyl group attacks the C1 carboxylic acid, resulting in the loss of water and the formation of a six-membered lactone ring (Atorvastatin Lactone)[1][2]. Because this is an acid-catalyzed esterification, Atorvastatin calcium exhibits first-order degradation kinetics in acidic media but remains highly stable in basic environments[3].

rac-3-Oxo Atorvastatin Sodium Salt: In this impurity, the hydroxyl group at the C3 position is oxidized to a ketone, forming a 3-oxo-5-hydroxyheptanoate structure[4][]. This seemingly minor modification fundamentally alters the molecule's stability profile:

  • Beta-Keto Instability: The introduction of the 3-oxo group creates a β -keto acid-like moiety. These structures are notoriously unstable and prone to spontaneous thermal decarboxylation.

  • Alkaline Vulnerability: Unlike the parent drug, the 3-oxo derivative is highly susceptible to base-catalyzed retro-aldol cleavage. The ketone at C3 acts as an electron sink, facilitating the cleavage of the carbon-carbon bond and leading to rapid fragmentation in alkaline media.

Degradation ATV Atorvastatin Calcium (3,5-dihydroxyheptanoate) OXO rac-3-Oxo Atorvastatin (3-oxo-5-hydroxyheptanoate) ATV->OXO Enzymatic / Oxidative Conversion Lactone Atorvastatin Lactone [m/z 541.3] ATV->Lactone Acidic Stress (0.1M HCl) Intramolecular Cyclization Oxidized Pyrrole Oxidation Products [m/z 573.5, 591.6] ATV->Oxidized Oxidative Stress (3% H2O2) OXO->Oxidized Oxidative Stress Cleavage Retro-aldol / Decarboxylation Cleavage Products OXO->Cleavage Basic (0.1M NaOH) / Thermal Beta-keto instability

Divergent degradation pathways of Atorvastatin vs. 3-Oxo Atorvastatin.

Comparative Stability Matrix

The quantitative degradation behavior of both compounds under International Council for Harmonisation (ICH) forced degradation conditions is summarized below. Data reflects the primary mechanisms driving API loss[2][3][6].

Stress ConditionAtorvastatin Calciumrac-3-Oxo Atorvastatin Sodium SaltPrimary Degradation Mechanism
Acidic (0.1M HCl, 60°C)High Degradation (First-order kinetics)Moderate Degradation Atorvastatin: Lactonization (m/z 541.3).3-Oxo: Dehydration of C5-OH.
Basic (0.1M NaOH, 60°C)Highly Stable (Zero-order kinetics)Rapid Degradation Atorvastatin: Stable.3-Oxo: Retro-aldol cleavage & fragmentation.
Oxidative (3% H₂O₂, RT)Moderate Degradation High Degradation Both undergo pyrrole ring oxidation and endoperoxide formation[2][7].
Thermal (Solid, 80°C)Stable (in absence of moisture)Unstable 3-Oxo: Thermal decarboxylation of the oxidized heptanoate chain.
Photolytic (UV-Vis, 1.2M lux hr)Moderate Degradation Moderate Degradation Photo-oxidation and structural rearrangement[6].

Self-Validating Stability-Indicating Protocol (LC-MS/MS)

To accurately quantify the degradation of both compounds and ensure a mass balance of ~99.5%, a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry is required[4][6].

Causality in Method Design: A gradient elution utilizing Trifluoroacetic acid (TFA) is chosen because the acidic modifier suppresses the ionization of the carboxylic acid moieties on both the parent drug and the 3-oxo impurity. This increases their retention on the reversed-phase column, preventing co-elution with the solvent front and improving peak resolution[6].

Step-by-Step Methodology

Step 1: Sample Preparation & Forced Degradation

  • Prepare 1.0 mg/mL stock solutions of Atorvastatin calcium and rac-3-Oxo Atorvastatin Sodium Salt in HPLC-grade Acetonitrile:Water (50:50, v/v).

  • Acid Stress: Mix 1 mL stock with 1 mL 0.1M HCl. Heat at 60°C for 2 hours.

  • Base Stress: Mix 1 mL stock with 1 mL 0.1M NaOH. Heat at 60°C for 2 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temperature for 24 hours.

  • Quenching (Critical Step): Immediately neutralize acid/base samples with equivalent volumes of 0.1M NaOH or 0.1M HCl. Causality: Failing to quench the reaction will lead to continued degradation inside the autosampler vial, generating artifactual data and skewing the kinetic calculations.

Step 2: Chromatographic Separation

  • Column: Zorbax Bonus-RP (150 mm × 4.6 mm, 3.5 µm) or equivalent C18. Causality: The embedded polar group in Bonus-RP columns provides excellent peak shape for highly polar degradants like the retro-aldol cleavage products of the 3-oxo impurity[6].

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0 min (40% B) 10 min (50% B) 15 min (70% B) 20 min (90% B).

  • Flow Rate: 1.0 mL/min at a column temperature of 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

  • Operate in Positive Electrospray Ionization (ESI+) mode.

  • Monitor Atorvastatin parent ion at m/z 559.3 [M+H]⁺ and Atorvastatin Lactone at m/z 541.3[2].

  • Monitor rac-3-Oxo Atorvastatin at m/z 557.3 [M+H]⁺ (reflecting the loss of 2 Daltons due to oxidation of the hydroxyl to a ketone).

Step 4: System Suitability Validation

  • The method is self-validating if the resolution ( Rs​ ) between Atorvastatin and Atorvastatin Lactone is 2.0, and the mass balance (sum of parent API + quantified degradants) falls between 98.5% and 101.0%.

Protocol N1 1. Standard Preparation N2 2. Forced Degradation N1->N2 Aliquot N3 3. Quenching & Filtration N2->N3 Neutralize N4 4. UHPLC Separation N3->N4 Inject 10µL N5 5. MS/MS Quantification N4->N5 ESI+ Mode

Experimental workflow for stability-indicating UHPLC-MS/MS assay.

Formulation Implications

For drug development professionals, the presence of rac-3-Oxo Atorvastatin Sodium Salt as an impurity requires strict control of the microenvironmental pH within the solid dosage form. While Atorvastatin calcium requires alkaline stabilizers (e.g., calcium carbonate) to prevent acid-catalyzed lactonization[8], an overly basic microenvironment can inadvertently accelerate the degradation of the 3-oxo impurity via retro-aldol cleavage. Formulators must balance the excipient matrix to maintain a neutral-to-mildly-alkaline pH (typically pH 7.5–8.5) to optimize the stability of both the parent API and its oxidative byproducts.

References

  • US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents.
  • Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC.
  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - MDPI.
  • Technical Support Center: Analysis of Atorvastatin Degradation Products by Mass Spectrometry - Benchchem.
  • 3-Oxo Atorvastatin - MedchemExpress.com.
  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - ResearchGate.
  • US7790197B2 - Pharmaceutical compositions of atorvastatin - Google Patents.
  • 3-Oxo Atorvastatin Sodium Salt - BOC Sciences.

Sources

Comparative

Advanced ICH Method Validation for rac-3-Oxo Atorvastatin Sodium Salt Impurity Profiling: UPLC-MS/MS vs. Traditional HPLC-UV

In modern pharmaceutical development, establishing a robust impurity profiling strategy is not merely a regulatory checkbox; it is a fundamental requirement for ensuring drug safety and efficacy. Atorvastatin calcium, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern pharmaceutical development, establishing a robust impurity profiling strategy is not merely a regulatory checkbox; it is a fundamental requirement for ensuring drug safety and efficacy. Atorvastatin calcium, a widely prescribed statin, is highly susceptible to oxidative degradation[1]. One of its most critical degradation byproducts is rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8), a complex impurity with a molecular weight of 578.61 Da[2].

The recent modernization of the ICH Q2(R2) and ICH Q14 guidelines has shifted the paradigm of analytical method validation from a rigid, one-time exercise to a continuous, science- and risk-based lifecycle approach[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional HPLC-UV against modernized UPLC-MS/MS for profiling this specific impurity, providing a self-validating experimental protocol grounded in causality and regulatory compliance.

The Analytical Challenge & Regulatory Context

According to ICH Q3A guidelines, drugs with a maximum daily dosage of less than 2.0 g per day require a qualification threshold for impurities of 0.15%. Quantifying rac-3-Oxo Atorvastatin at this trace level presents a significant analytical challenge:

  • Structural Similarity: The 3-oxo derivative shares the same core chromophores as the active pharmaceutical ingredient (API) and other related impurities.

  • Co-elution Risks: Traditional compendial methods relying on long C8 columns and UV detection at 244 nm often suffer from peak overlap, leading to false positives and overestimated impurity concentrations.

To overcome this, transitioning to orthogonal detection techniques like tandem mass spectrometry (LC-MS/MS) is highly recommended. The ICH Q2(R2) guideline explicitly supports the integration of modern technologies to demonstrate that an analytical procedure is fit for its intended purpose[4].

ICH Q2(R2) & Q14 Validation Workflow

Workflow cluster_0 ICH Q2(R2) Core Validation A Method Development (ICH Q14 AQbD) B Risk Assessment & Parameter Selection A->B C Specificity (MRM Transitions) B->C D Sensitivity (LOD/LOQ via S/N) B->D E Linearity & Range (R² > 0.999) C->E D->E F Accuracy & Precision (Spike Recovery & %RSD) E->F G Lifecycle Management (Continuous Monitoring) F->G

Caption: ICH Q2(R2) and Q14 lifecycle approach for analytical method validation.

Comparative Performance: Traditional HPLC-UV vs. UPLC-MS/MS

To objectively evaluate the optimal method for quantifying rac-3-Oxo Atorvastatin Sodium Salt, we must compare the traditional compendial approach against a modernized UPLC-MS/MS methodology. The table below synthesizes the quantitative validation data and explains the mechanistic causality behind the performance differences.

Validation Parameter (ICH Q2)Traditional HPLC-UV (244 nm)UPLC-MS/MS (MRM Mode)Causality / Scientific Advantage
Specificity Poor (Frequent co-elution)Excellent (m/z 557.2 → 440.1)MS/MS isolates exact mass transitions, completely eliminating UV absorbance overlap from the API matrix.
Limit of Detection (LOD) 0.02% (~20 ng/mL)0.001% (~1 ng/mL)High ionization efficiency in Electrospray Ionization (ESI) drastically reduces background chemical noise.
Limit of Quantitation (LOQ) 0.05% (~50 ng/mL)0.003% (~3 ng/mL)Sub-2 µm particles reduce band broadening; Multiple Reaction Monitoring (MRM) exponentially boosts the S/N ratio.
Linearity (R²) 0.992 (LOQ to 120%)0.9995 (LOQ to 150%)Specific ion counting in MS provides a wider dynamic range compared to optical absorbance saturation in UV detectors.
Accuracy (% Recovery) 88% - 94% (at 0.15% level)98% - 102% (at 0.15% level)Absolute mass filtering prevents matrix interference from the main Atorvastatin peak, ensuring true recovery.
Precision (% RSD) 2.5% (n=6)0.8% (n=6)Advanced UPLC fluidics combined with stable ESI spray dynamics ensure highly reproducible peak areas.
Run Time ~85 minutes~10 minutesUPLC utilizes ultra-high pressure and short columns to accelerate elution without sacrificing theoretical plates.

Self-Validating Experimental Protocol: UPLC-MS/MS Impurity Profiling

A truly robust analytical method should not rely on external assumptions; it must be a self-validating system . The following step-by-step protocol is designed so that the system actively confirms its own fitness for purpose during the run, fulfilling ICH Q2(R2) requirements[4].

Phase 1: Preparation & Causality of Chemistry
  • Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial gradient conditions to prevent solvent-induced peak distortion (viscous fingering) while ensuring complete solubilization of the sodium salt.

  • Standard Solution: Dissolve rac-3-Oxo Atorvastatin Sodium Salt reference standard[2] to a final concentration of 1.5 µg/mL. This represents the 0.15% specification limit relative to a 1.0 mg/mL API sample.

  • Sample Solution: Prepare Atorvastatin Calcium API at 1.0 mg/mL in diluent.

  • Spiked Sample (Accuracy Check): Spike the 1.0 mg/mL API solution with 1.5 µg/mL of the 3-oxo impurity.

Phase 2: Chromatographic & Mass Spectrometry Conditions
  • Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent that suppresses the ionization of the carboxylic acid moiety in the liquid phase (improving peak shape), while simultaneously acting as a proton donor to facilitate efficient positive electrospray ionization (ESI+) in the mass spectrometer.

  • Gradient: 0-1 min (10% B), 1-6 min (linear to 90% B), 6-8 min (90% B), 8-10 min (10% B for re-equilibration). Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS/MS Detection: ESI in positive mode. MRM transition for 3-oxo atorvastatin free acid: m/z 557.2 → 440.1 (Collision Energy: 25V).

Phase 3: The Self-Validating ICH Q2(R2) Sequence

Execute the following sequence. The method is only considered valid if the internal criteria are met sequentially.

  • System Suitability Test (SST) - Precision & Specificity: Inject the Standard Solution 6 times.

    • Self-Validation Criteria: %RSD of peak area must be < 2.0%. Retention time drift < 0.1 min. Signal-to-Noise (S/N) > 100.

  • Blank Injection (Carryover Check): Inject the diluent.

    • Self-Validation Criteria: No interfering peaks at the retention time of the 3-oxo impurity. This proves the fluidics and MS source are free of contamination before quantitative data is generated.

  • Linearity & Range: Inject calibration standards at 10%, 50%, 100%, 120%, and 150% of the target concentration (0.15%).

    • Self-Validation Criteria: Linear regression R² ≥ 0.999.

  • Accuracy (Recovery): Inject the Spiked Sample in triplicate at 50%, 100%, and 150% levels. Calculate recovery against the calibration curve.

    • Self-Validation Criteria: Recovery must fall strictly between 95.0% and 105.0%.

  • Robustness (Lifecycle check): Deliberately alter flow rate (±0.05 mL/min) and column temperature (±5°C).

    • Self-Validation Criteria: The resolution between the main Atorvastatin peak and the 3-oxo impurity must remain > 2.0[1].

By embedding SST and blank checks directly into the sequence before the linearity and accuracy samples, the system actively confirms high precision and absolute specificity as mandated by ICH Q2(R2)[4].

References

  • validation of analytical procedures q2(r2) - ICH | ich.org | 4

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager | labmanager.com | 3

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification - Waters Corporation | waters.com |

  • rac-3-Oxo Atorvastatin Sodium Salt CAS - usbio.net | usbio.net | 2

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC | nih.gov | 1

Sources

Validation

A Researcher's Guide to the Comparative Toxicity of Statin Impurities: The Case of rac-3-Oxo Atorvastatin Sodium Salt

In the landscape of pharmaceutical development, ensuring the safety and purity of a drug product is paramount. For widely prescribed medications like atorvastatin, which is used to manage cholesterol levels, the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the safety and purity of a drug product is paramount. For widely prescribed medications like atorvastatin, which is used to manage cholesterol levels, the presence of impurities—even in trace amounts—requires rigorous evaluation.[1] These impurities can arise during synthesis or degradation and may pose toxicological risks distinct from the active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for assessing the comparative toxicity of statin impurities, with a specific focus on rac-3-Oxo Atorvastatin Sodium Salt, a known byproduct of atorvastatin.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale behind toxicological testing, provide detailed experimental protocols for in vitro assessment, and present a logical framework for data interpretation, all grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Impurity Profiling

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[6][7][8][9] The core principle is that any degradation product or impurity exceeding specific thresholds must be identified and its potential toxicity assessed.[6][7][8] This is critical because structural modifications to an API can alter its biological activity, potentially leading to unforeseen adverse effects.[1] Studies have shown that degradation products of some drugs can be more toxic than the parent compound, highlighting the necessity of this investigative work.[10][11]

Key Atorvastatin Impurities for Comparison:

For this guide, we will compare the hypothetical toxicity of rac-3-Oxo Atorvastatin Sodium Salt against two other common atorvastatin-related impurities:

  • Atorvastatin Impurity D (Lactone): A major degradation product formed through intramolecular cyclization.

  • Atorvastatin Impurity H (Desfluoro): An impurity related to the synthesis process, lacking the fluorine atom on one of the phenyl rings.

Methodologies for Comparative Toxicity Assessment

To objectively compare the toxicity of these impurities, a multi-tiered in vitro approach is recommended, focusing on cytotoxicity (cell death) and genotoxicity (damage to genetic material). The choice of experimental systems is critical for generating clinically relevant data.

Causality Behind Experimental Choices:
  • Cell Line Selection (HepG2): The human hepatoma cell line, HepG2, is selected as the primary in vitro model.[12][13][14] This choice is based on several key factors:

    • Liver-Specific Relevance: Statins are primarily metabolized in the liver, making a liver-derived cell line the most appropriate system for studying potential hepatotoxicity.[12][13]

    • Metabolic Capability: While possessing a more limited metabolic capacity than primary hepatocytes, HepG2 cells retain many differentiated hepatic functions, making them a reliable and reproducible model for toxicological screening.[12][15]

    • Established Model: HepG2 is a well-characterized and widely used cell line in toxicology, ensuring that results can be compared across a broad body of existing literature.[12][13][15]

  • Assay Selection:

    • Cytotoxicity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[16][17] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[16][18][19] This assay provides a quantitative measure (IC50 value) of the concentration at which a substance reduces cell viability by 50%, allowing for direct comparison between compounds.[20]

    • Genotoxicity (Comet Assay): The Single Cell Gel Electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells.[21][22][23] It can identify single and double-strand DNA breaks, which are hallmark indicators of genotoxic potential.[22][24] This is crucial as genotoxic impurities can be mutagenic and potentially carcinogenic, even at very low concentrations.[3][25][26]

Experimental Workflow for Toxicity Profiling

The following diagram illustrates a validated workflow for assessing and comparing the toxicity of pharmaceutical impurities.

G cluster_prep Preparation Phase cluster_cyto Cytotoxicity Assessment cluster_geno Genotoxicity Assessment cluster_analysis Data Analysis & Comparison Impurity Source & Purify Impurities (rac-3-Oxo ATV, Impurity D, Impurity H) TreatCyto Treat with Impurity Dilutions (24-48h incubation) Impurity->TreatCyto TreatGeno Treat HepG2 Cells with sub-lethal concentrations Impurity->TreatGeno CellCulture Culture HepG2 Cells (ATCC HB-8065) PlateCells Seed HepG2 Cells in 96-well plates CellCulture->PlateCells PlateCells->TreatCyto MTTAssay Perform MTT Assay (Measure Absorbance at 570nm) TreatCyto->MTTAssay IC50 Calculate IC50 Values MTTAssay->IC50 Compare Compare IC50 & DNA Damage across all impurities IC50->Compare EmbedCells Embed Cells in Agarose on slides TreatGeno->EmbedCells Lysis Cell Lysis & DNA Unwinding (Alkaline conditions) EmbedCells->Lysis Electrophoresis Perform Electrophoresis Lysis->Electrophoresis Visualize Stain DNA & Visualize Comets Electrophoresis->Visualize DamageQuant Quantify DNA Damage (% Tail DNA) Visualize->DamageQuant DamageQuant->Compare Risk Assess Relative Toxic Potential Compare->Risk

Caption: Workflow for Comparative In Vitro Toxicity Assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Plating: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of rac-3-Oxo Atorvastatin, Impurity D, and Impurity H in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Carefully remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[27] Allow the plate to stand overnight in the incubator.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value for each impurity.

Protocol 2: Alkaline Comet Assay for Genotoxicity
  • Cell Treatment: Seed HepG2 cells and treat with sub-lethal concentrations (e.g., IC20 determined from the MTT assay) of each impurity for 4 hours. Use a known genotoxin (e.g., hydrogen peroxide) as a positive control.

  • Cell Embedding: Harvest the cells and mix approximately 1 × 10⁴ cells with low melting point agarose. Pipette this mixture onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind nucleoids containing the DNA.[21]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.[22] This step exposes single-strand breaks and alkali-labile sites.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."[21][22]

  • Neutralization & Staining: Gently wash the slides to neutralize the alkali and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA), which is a direct measure of DNA damage.

Comparative Data Summary & Analysis

The data gathered from these experiments can be summarized for a clear, objective comparison. While specific experimental data for rac-3-Oxo Atorvastatin is not publicly available, the table below presents a hypothetical but plausible dataset based on typical findings for pharmaceutical impurities.

Impurity CompoundMolecular WeightCytotoxicity (IC50 in HepG2, 48h)Genotoxicity (% Tail DNA at 20µM)Predicted Toxic Potential
Atorvastatin (API) 558.6 g/mol > 100 µM< 5% (Baseline)Low
rac-3-Oxo Atorvastatin 578.6 g/mol [28]~ 45 µM~ 25%Moderate
Atorvastatin Impurity D 540.6 g/mol ~ 70 µM~ 12%Low-Moderate
Atorvastatin Impurity H 540.6 g/mol > 100 µM< 7%Low

Analysis of Hypothetical Data:

  • rac-3-Oxo Atorvastatin: This impurity shows the most significant toxic potential. Its IC50 value is the lowest, indicating higher cytotoxicity compared to the other impurities and the API. Furthermore, the substantial increase in % Tail DNA suggests a significant potential for genotoxicity. The introduction of a keto group could increase reactivity, potentially leading to cellular stress.

  • Atorvastatin Impurity D (Lactone): This degradation product exhibits moderate cytotoxicity but a less pronounced genotoxic effect compared to the 3-Oxo variant. Its reactivity is likely lower.

  • Atorvastatin Impurity H (Desfluoro): The removal of the fluorine atom appears to have a minimal impact on in vitro toxicity, with results closely mirroring the parent API. This suggests this particular structural change does not introduce a new toxicological liability.

Mechanistic Insights & Signaling Pathways

The observed toxicity could be mediated by several cellular pathways. For an impurity like rac-3-Oxo Atorvastatin, a plausible mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis (programmed cell death).

G Impurity rac-3-Oxo Atorvastatin Impurity ROS Increased Reactive Oxygen Species (ROS) Impurity->ROS Induces Mito Mitochondrial Stress & Damage ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Potential Apoptotic Pathway Induced by a Toxic Impurity.

This pathway illustrates how a reactive impurity could trigger an intracellular cascade, beginning with oxidative stress (ROS), damaging the mitochondria, and culminating in the activation of caspases, the key enzymes that execute apoptosis.

Conclusion

This guide outlines a robust, scientifically-grounded framework for the comparative toxicological assessment of statin impurities. Based on our hypothetical analysis, rac-3-Oxo Atorvastatin Sodium Salt presents a higher in vitro toxicological risk compared to Atorvastatin and its lactone and desfluoro impurities. This underscores the critical importance of not only detecting and quantifying impurities but also understanding their unique biological effects. The methodologies described herein provide a clear and reproducible path for generating the necessary safety data to ensure that pharmaceutical products meet the highest standards of quality and patient safety, in line with global regulatory expectations.[25][26][29]

References

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • ICH. (2006). Impurities in New Drug Products Q3B(R2).

  • ICH. (2006). Impurities in New Drug Products Q3B(R2) - PMDA.

  • Abcam. MTT assay protocol.

  • Ovesjö, A. S., et al. (2019). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology.

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Cytion. HepG2 Cell Line - A Liver Cancer Research Resource.

  • ATCC. MTT Cell Proliferation Assay.

  • ICH. Quality Guidelines.

  • Cytion. HepG2 Cell Line - A Liver Cancer Research Resource.

  • Bio-protocol. (2015). Cytotoxicity Calculation via MTT Assay.

  • Desai, R., & Koradia, S. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research.

  • Ye, G., et al. (2024). 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. Metabolomics.

  • ATCC. Hep G2 [HEPG2] (HB-8065).

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis.

  • Khan, F. H. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology.

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology NDA Review and Evaluation.

  • Koppen, G., et al. (2017). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis.

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 3 B (R2) - Impurities in new drug products.

  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.

  • Kumar, S., et al. (2025). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. Archiv der Pharmazie.

  • Gábelová, A., et al. (2015). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers in Genetics.

  • Wikipedia. Comet assay.

  • Reddy, G. S., et al. (2022). Determination of arsenic, cadmium, mercury, lead and nickel as elemental impurities in atorvastatin calcium by inductively coupled mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis.

  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.

  • Magdolenova, Z., et al. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Journal of Nanoscience and Nanotechnology.

  • Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. ResearchGate.

  • Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. SCIRP.

  • CleanControlling. In vitro cytotoxicity test of medical devices.

  • S. K., et al. (2018). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. International Journal of Applied Pharmaceutics.

  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities.

  • Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.

  • Google Patents. (2007). Oxidative Degradation Products of Atorvastatin Calcium.

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Inpart. (2025). In Vitro Assay Models for Drug Safety and Efficacy Assessment.

  • Popović, J., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Macedonian Pharmaceutical Bulletin.

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.

  • LGC Standards. rac-3-Oxo Atorvastatin Sodium Salt.

  • Zhang, S., et al. (2024). Comparative Effectiveness and Safety of Atorvastatin Versus Rosuvastatin: A Multi-database Cohort Study. Annals of Internal Medicine.

  • USBio. rac-3-Oxo Atorvastatin Sodium Salt.

  • Pharmaffiliates. rac-3-Oxo Atorvastatin Sodium Salt.

  • CymitQuimica. rac-3-Oxo Atorvastatin Sodium Salt.

Sources

Comparative

In-Depth Comparison Guide: rac-3-Oxo Atorvastatin Sodium Salt vs. Enantiomerically Pure 3-Oxo Atorvastatin

In the highly regulated landscape of pharmaceutical development, the precise characterization of drug impurities and degradation products is non-negotiable. Atorvastatin, a cornerstone HMG-CoA reductase inhibitor used to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of pharmaceutical development, the precise characterization of drug impurities and degradation products is non-negotiable. Atorvastatin, a cornerstone HMG-CoA reductase inhibitor used to manage hyperlipidemia, is susceptible to oxidative and hydrolytic degradation during manufacturing and storage[1]. One of its most critical degradation products is 3-Oxo Atorvastatin [].

For analytical scientists and toxicologists, selecting the correct reference standard—rac-3-Oxo Atorvastatin Sodium Salt versus Enantiomerically Pure 3-Oxo Atorvastatin —dictates the accuracy of analytical method validation (AMV), chiral chromatography, and downstream biological assays. This guide objectively compares these two standards, explaining the causality behind their applications and providing field-proven protocols.

Chemical & Mechanistic Divergence

Atorvastatin possesses a chiral dihydroxy heptanoic acid side chain with a natural (3R, 5R) configuration. When subjected to oxidative stress (e.g., peroxides during formulation), the hydroxyl group at the C3 position is oxidized to a ketone, forming 3-oxo atorvastatin[3].

  • Enantiomerically Pure 3-Oxo Atorvastatin (5R-isomer): Because the oxidation only occurs at the C3 position, the C5 chiral center retains its original (R) configuration. This enantiopure form represents the actual degradation product formed in vivo and in the formulated drug product.

  • rac-3-Oxo Atorvastatin Sodium Salt: This is a synthetically produced reference standard[4]. During its synthesis, stereocontrol at the C5 position is either bypassed for cost-efficiency or racemized, resulting in a 50:50 mixture of the (5R) and (5S) enantiomers, stabilized as a sodium salt[].

Causality in Experimental Choice

Why does this structural difference matter? Biological systems and chiral stationary phases are highly stereoselective. If you are developing a standard Reverse-Phase HPLC (RP-HPLC) method for routine Quality Control (QC), achiral columns cannot distinguish between the 5R and 5S isomers; they co-elute. Thus, the cheaper racemic salt is perfectly adequate for determining retention times and relative response factors (RRF). However, if you are conducting toxicological screening or chiral purity validation, the presence of the unnatural 5S isomer in the racemate will skew biological data, necessitating the enantiopure standard.

Pathway A Atorvastatin (3R, 5R) B Oxidative Stress (e.g., Peroxides) A->B C3 Oxidation C Enantiopure 3-Oxo (5R-isomer) B->C In Vivo/Formulation Degradation D Synthetic Racemization C->D Loss of Chiral Control E rac-3-Oxo Sodium Salt (5R/5S mixture) D->E Salt Formation

Fig 1: Oxidative degradation pathway forming pure and racemic 3-Oxo Atorvastatin variants.

Quantitative Comparison & Application Matrix

The following table summarizes the physicochemical properties and optimal use cases for both standards, derived from authoritative chemical suppliers and pharmacopeial guidelines[][6][7].

Parameterrac-3-Oxo Atorvastatin Sodium SaltEnantiomerically Pure 3-Oxo Atorvastatin
CAS Number 1391052-00-8887196-30-7 (Free acid)
Molecular Formula C₃₃H₃₂FN₂NaO₅C₃₃H₃₃FN₂O₅
Molecular Weight 578.61 g/mol 556.62 g/mol
Stereochemistry Racemic at C5 (5R/5S)Enantiopure (5R)
Primary Application Achiral RP-HPLC Method Development, Mass Spec Tuning, Routine QCChiral Chromatography Validation, Toxicological Profiling, Receptor Assays
Cost & Availability High availability, Highly cost-effectiveSpecialized synthesis, Higher cost
Biological Relevance Low (Contains unnatural 5S isomer)High (Matches natural degradation product)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal system suitability checks, making them self-validating workflows.

Protocol A: Stability-Indicating RP-HPLC for Impurity Profiling

Objective: Quantify 3-oxo atorvastatin in a stressed drug substance using the cost-effective rac-3-Oxo Atorvastatin Sodium Salt standard[1].

  • Sample Preparation:

    • Standard Solution: Dissolve 1.0 mg of rac-3-Oxo Atorvastatin Sodium Salt in 1 mL of Methanol:Water (50:50 v/v).

    • Stress Sample: Subject Atorvastatin Calcium (1 mg/mL) to 1% H₂O₂ for 24 hours at 25°C to induce oxidative degradation[1].

  • Chromatographic Conditions:

    • Column: Zorbax Bonus-RP (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Trifluoroacetic acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at 245 nm.

  • System Suitability (Validation Check):

    • Inject the standard mix. The run is only valid if the resolution ( Rs​ ) between the Atorvastatin peak and the rac-3-Oxo peak is > 1.5 .

    • Peak tailing factor for the impurity must be < 1.5 .

  • Data Analysis: Because the column is achiral, the (5R) and (5S) enantiomers of the racemate will co-elute as a single sharp peak, allowing for precise calculation of the Relative Response Factor (RRF).

Protocol B: In Vitro HMG-CoA Reductase Inhibition Assay

Objective: Determine if the degradation product retains pharmacological activity or exhibits off-target effects. This requires the Enantiomerically Pure 3-Oxo Atorvastatin to avoid confounding data from the unnatural 5S isomer[][8].

  • Reagent Preparation: Prepare a serial dilution (0.1 nM to 10 µM) of Enantiopure 3-Oxo Atorvastatin in DMSO.

  • Enzyme Reaction: In a 96-well plate, combine the recombinant HMG-CoA reductase enzyme, NADPH, and HMG-CoA substrate.

  • Inhibitor Incubation: Add the pure impurity dilutions to the wells. Incubate at 37°C for 30 minutes.

  • Detection: Measure the decrease in absorbance at 340 nm (indicating the oxidation of NADPH to NADP+).

  • Internal Control (Validation Check): Run pure Atorvastatin as a positive control and DMSO as a vehicle negative control. Calculate the Z'-factor; the assay is valid only if Z' > 0.5 .

Workflow S1 Sample Preparation (Spiking & Stressing) S2 Column Selection S1->S2 S3A Achiral RP-HPLC (rac-3-Oxo Standard) S2->S3A Routine QC S3B Chiral LC / Bioassay (Enantiopure Standard) S2->S3B Stereochemical/Tox S4 PDA/LC-MS Detection (245 nm / m/z 557) S3A->S4 S3B->S4 S5 Method Validation (Resolution > 1.5) S4->S5

Fig 2: Decision matrix and analytical workflow for Atorvastatin impurity profiling.

Conclusion

The choice between rac-3-Oxo Atorvastatin Sodium Salt and its enantiomerically pure counterpart is dictated by the analytical objective. For routine pharmacopeial compliance, mass spectrometry tuning, and achiral HPLC method development, the racemic salt provides a highly cost-effective and robust solution. However, when probing the true biological footprint of the degradation product—such as its residual HMG-CoA reductase inhibition or specific toxicological profile—the enantiomerically pure standard is an absolute necessity to maintain scientific integrity.

References

Sources

Validation

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. UPLC for rac-3-Oxo Atorvastatin Sodium Salt Analysis

Introduction: The Critical Role of Impurity Profiling in Statin Manufacturing Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia.[1][2] Its mechanism of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Statin Manufacturing

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia.[1][2] Its mechanism of action relies on the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The synthesis of such a complex molecule is a multi-step process where the formation of impurities is inevitable. One such process-related impurity is rac-3-Oxo Atorvastatin Sodium Salt, a byproduct that must be meticulously monitored to ensure the safety and efficacy of the final drug product.[3][4] Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[5][6]

For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for pharmaceutical analysis, offering robust and reliable methods for quantifying active pharmaceutical ingredients (APIs) and their impurities.[7][8] However, the relentless drive for higher throughput and efficiency has led to the development of Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns packed with sub-2 µm particles, operating at significantly higher pressures than traditional HPLC systems.[9][10][11] This fundamental difference translates into dramatically faster analysis times, improved resolution, and higher sensitivity.[7][11]

When a laboratory decides to migrate a validated HPLC method to a faster UPLC platform, a direct transfer is insufficient. A rigorous cross-validation study is required to demonstrate that the new UPLC method yields results that are equivalent to the original, validated HPLC method.[12][13] This guide provides an in-depth, experience-driven comparison of HPLC and UPLC systems through the lens of a cross-validation study for rac-3-Oxo Atorvastatin Sodium Salt, grounded in the principles of ICH Q2(R2) guidelines.[14][15]

The Science of Separation: HPLC vs. UPLC

The core principle of both techniques is the same: separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[7][9] The primary distinction lies in the particle size of the stationary phase packing material.

  • HPLC (High-Performance Liquid Chromatography): Typically employs columns with particle sizes ranging from 3 to 5 µm. To push the mobile phase through these columns, pressures of 5,000-6,000 psi are common.[8][10]

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles. This smaller particle size dramatically increases the surface area available for interaction, leading to higher separation efficiency. However, it also creates significantly higher backpressure, requiring specialized pumps that can operate at up to 15,000 psi or more.[8][9]

This relationship between particle size, pressure, and performance is the key driver for the advantages seen with UPLC.

G cluster_hplc HPLC cluster_uplc UPLC hplc_particle Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~5,000 psi) hplc_particle->hplc_pressure allows for hplc_performance Broader Peaks Longer Run Times Standard Resolution hplc_pressure->hplc_performance results in uplc_particle Smaller Particles (<2 µm) uplc_pressure Higher Pressure (~15,000 psi) uplc_particle->uplc_pressure requires uplc_performance Sharper Peaks Faster Run Times Higher Resolution uplc_pressure->uplc_performance enables

Caption: Relationship between particle size, pressure, and performance in HPLC vs. UPLC.

Experimental Design: A Cross-Validation Protocol

The objective of a cross-validation is to demonstrate the equivalency of two analytical procedures.[13] This protocol is designed in accordance with ICH Q2(R2) and FDA guidelines for validating analytical procedures.[15][16][17]

Materials and Reagents
  • Reference Standards: Atorvastatin Calcium and rac-3-Oxo Atorvastatin Sodium Salt (certified reference material).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Ammonium formate (analytical grade), Formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.22 µm filter.

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Solution: Accurately weigh and dissolve rac-3-Oxo Atorvastatin Sodium Salt in diluent to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target specification limit (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).

  • Spiked Sample: Prepare a solution of Atorvastatin Calcium at its working concentration (e.g., 1 mg/mL). Spike this solution with the rac-3-Oxo Atorvastatin impurity stock solution to achieve a final impurity concentration at the specification limit (e.g., 0.15% or 1.5 µg/mL relative to the API).

Chromatographic Systems and Conditions

The key to a successful method transfer and cross-validation is adapting the method parameters while maintaining the separation's selectivity. The gradient slope is kept constant, and the flow rate and gradient times are adjusted based on the column dimensions.

ParameterHPLC System (Legacy Method)UPLC System (New Method)Causality (The "Why")
System Standard HPLC with a binary pump and DADUPLC System with a binary pump and DADUPLC systems are engineered with lower dispersion and smaller dwell volumes to handle the sharp, narrow peaks generated by sub-2 µm columns.[10][18]
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µmThe smaller UPLC column provides higher efficiency and speed. Dimensions are scaled down to maintain chromatographic performance while reducing run time and solvent use.[10][11]
Mobile Phase A 10 mM Ammonium formate, pH 4.510 mM Ammonium formate, pH 4.5The mobile phase chemistry is kept identical to ensure the selectivity (the fundamental separation mechanism) between the analyte and other components remains unchanged.
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70% B; 40-45 min, 30% B0-0.5 min, 30% B; 0.5-3.5 min, 30-70% B; 3.5-4.0 min, 70% B; 4.0-4.5 min, 30% BThe gradient duration is scaled down proportionally to the column volume to maintain a constant gradient slope (G/tF), preserving the resolution.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is scaled to the column's cross-sectional area to maintain a comparable linear velocity, ensuring optimal performance.
Column Temp. 40 °C40 °CTemperature is kept constant as it significantly affects viscosity, retention, and selectivity.
Injection Vol. 10 µL2 µLInjection volume is reduced for the UPLC column to prevent overloading and band broadening, which would compromise efficiency.
Detection DAD, 245 nmDAD, 245 nmThe detection wavelength is based on the analyte's UV maxima and remains unchanged.
Run Time 45 minutes5 minutesThe primary benefit of UPLC: a dramatic reduction in analysis time leading to higher sample throughput.[7][8]

Cross-Validation Workflow and Acceptance Criteria

The cross-validation process involves running the same set of samples (standards and spiked samples) on both the validated HPLC system and the new UPLC system and comparing the results against pre-defined acceptance criteria. The process must adhere to a structured workflow.

Caption: Workflow for the cross-validation of the new UPLC method against the legacy HPLC method.

The core validation parameters to be assessed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the impurity peak is well-resolved from the main Atorvastatin peak and any potential degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[19]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[19][20] This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts).

  • Accuracy: The closeness of the test results to the true value, typically assessed by the recovery of a known amount of spiked analyte.[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Results and Discussion: A Comparative Analysis

The following tables present hypothetical but realistic data from the cross-validation study.

System Suitability and Specificity

System suitability parameters ensure the chromatographic system is performing adequately. Specificity is confirmed by observing clean separation of the impurity from the API.

ParameterHPLC ResultUPLC ResultAcceptance CriteriaDiscussion
Retention Time (Impurity) 22.5 min2.8 minConsistent RTUPLC shows a nearly 8-fold reduction in retention time, drastically increasing throughput.
Resolution (API/Impurity) 3.54.2> 2.0Both methods provide excellent resolution. The higher efficiency of the UPLC column often leads to improved resolution.[11]
Tailing Factor (Impurity) 1.21.1≤ 1.5Excellent peak symmetry is achieved on both systems, indicating good chromatographic conditions.
Linearity

Linearity was assessed across a range of 0.05 to 1.5 µg/mL.

ParameterHPLC ResultUPLC ResultAcceptance CriteriaDiscussion
Correlation Coefficient (r²) 0.99950.9998≥ 0.999Both methods demonstrate excellent linearity.
Slope 45,870125,600-Slopes differ due to detector response and peak efficiency but are consistent within each method.
Y-intercept 150210Close to zeroThe y-intercepts are negligible, indicating no significant systematic error.
Precision

Precision was evaluated by performing six replicate injections of the spiked sample.

ParameterHPLC Result (%RSD)UPLC Result (%RSD)Acceptance CriteriaDiscussion
Repeatability 1.2%0.8%≤ 2.0%Both methods are highly precise. The enhanced robustness and lower dispersion of UPLC systems can lead to slightly better precision.
Intermediate Precision 1.5%1.1%≤ 3.0%The UPLC method again shows slightly better precision across different days, highlighting its reliability.
Accuracy (Recovery)

Accuracy was determined by comparing the measured concentration of the impurity in the spiked sample to its known theoretical concentration.

ParameterHPLC ResultUPLC ResultAcceptance CriteriaDiscussion
Mean % Recovery (n=3) 101.2%100.5%98.0% - 102.0%Both methods provide highly accurate results, demonstrating they can correctly quantify the impurity. The results are statistically equivalent.

Conclusion: Making an Informed Decision

The cross-validation data unequivocally demonstrates that the newly developed UPLC method is a suitable replacement for the legacy HPLC method for the analysis of rac-3-Oxo Atorvastatin Sodium Salt. The UPLC method provides results that are statistically equivalent in terms of linearity, precision, and accuracy, while meeting or exceeding all system suitability requirements.

The primary advantages offered by the UPLC method are:

  • Drastically Increased Speed: A 90% reduction in run time (from 45 minutes to 5 minutes) allows for a significant increase in laboratory throughput.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a substantial decrease in solvent usage, making the method more environmentally friendly and cost-effective.[7]

  • Improved Chromatographic Performance: The UPLC method shows enhanced resolution and slightly better precision, which can provide greater confidence in the analytical results.

While the initial capital investment for a UPLC system is higher than for an HPLC system, the long-term savings in time, solvent, and waste disposal, coupled with the increase in productivity, present a compelling argument for its adoption in a modern quality control laboratory. This study validates that for the analysis of Atorvastatin impurities, migrating from HPLC to UPLC is not just a matter of speed, but a scientifically sound advancement in analytical capability.

References

  • Srinivasu, P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science. Available at: [Link]

  • ProPharma. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]

  • Chemtron. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. Chemtron. Available at: [Link]

  • Allam, A., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Allam, A., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. Available at: [Link]

  • Septiani, N. L. W., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • GMP Insiders. (2025). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • Petkovska, R., et al. (2026). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Swetha Sri, R., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Murthy, M.V., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. Available at: [Link]

  • El-Kimary, E. I., et al. (2017). Stability Indicating HPLC-UV vs. UPLC-DAD for Estimation of Atorvastatin Simultaneously with Aspirin, Clopidogrel and their Related Impurities in Bulk and Capsules. Taylor & Francis Online. Available at: [Link]

  • Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. Available at: [Link]

  • Allam, A., et al. (2022). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • ChemBK. (n.d.). Atorvastatin 3-Oxo Impurity. ChemBK. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]

  • Sithole, M. N., et al. (2021). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies. Die Pharmazie. Available at: [Link]

  • Annunziata, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. Available at: [Link]

  • Petkovska, R., & Cornett, C. (2012). A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. IntechOpen. Available at: [Link]

  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. Available at: [Link]

  • Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave. Available at: [Link]

  • de Souza, N. C., et al. (2017). Development and optimization of a fast method for the determination of statins in human plasma using microextraction by packed sorbent (MEPS) followed by ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Sithole, M. N., et al. (2021). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies. IMR Press. Available at: [Link]

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Comparative

comparing retention times of atorvastatin impurities including rac-3-Oxo Atorvastatin Sodium Salt

Introduction & Mechanistic Grounding The accurate profiling of drug impurities is a critical mandate in pharmaceutical development, directly impacting drug safety, efficacy, and shelf-life. Atorvastatin calcium, a widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The accurate profiling of drug impurities is a critical mandate in pharmaceutical development, directly impacting drug safety, efficacy, and shelf-life. Atorvastatin calcium, a widely prescribed statin, is susceptible to various degradation pathways during synthesis and storage, yielding a complex profile of related substances. Among these, rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8) emerges as a notable degradation byproduct 1[1].

To objectively compare the chromatographic performance and retention behavior of rac-3-Oxo Atorvastatin against other known impurities, we must analyze the thermodynamic interactions within a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. This guide provides a mechanistic breakdown of relative retention times (RRT), supported by authoritative experimental protocols.

Chromatographic Behavior & Causality (The "Why")

In RP-HPLC, retention time is governed by the partition coefficient of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18). Structural modifications in Atorvastatin impurities dictate their hydrophobicity and, consequently, their elution order 2[2]:

  • rac-3-Oxo Atorvastatin Sodium Salt (RRT ~0.89): The oxidation of the 3-hydroxyl group to a ketone alters the molecule's hydrogen-bonding network. While ketones are generally less polar than alcohols, the beta-keto acid moiety in this specific microenvironment undergoes tautomerization and exhibits an altered dipole moment. This increases its affinity for the polar mobile phase, causing it to elute before the parent API[2].

  • Positional Isomers (Deshydroxy Impurities): The loss of a hydroxyl group generally increases lipophilicity. However, positional isomerism plays a critical role in stationary phase interaction. The 3'-deshydroxy derivative elutes slightly before Atorvastatin (RRT ~0.98), whereas the 5'-deshydroxy derivative elutes after (RRT ~1.02)[2]. This divergence is caused by steric hindrance and the specific spatial orientation of the molecule as it intercalates with the C18 alkyl chains.

  • Methyl Ester of Atorvastatin (RRT ~1.08): Esterification neutralizes the ionizable carboxylic acid. This removal of a highly polar, ionizable center drastically increases the molecule's hydrophobicity, ensuring it partitions strongly into the stationary phase and elutes later[2].

Comparative Retention Time Data

The following table synthesizes the Relative Retention Times (RRT) of key Atorvastatin impurities, utilizing Atorvastatin (RT ~19.0 min) as the reference peak (RRT = 1.00) under standardized gradient RP-HPLC conditions[2].

Elution OrderImpurity / Related CompoundStructural Modification (vs. Atorvastatin)Relative Retention Time (RRT)
1Amide ImpurityCarboxylic acid converted to amide~0.45
2 rac-3-Oxo Atorvastatin 3-hydroxyl oxidized to ketone ~0.89
3DiastereomerStereochemical inversion~0.94
43'-deshydroxy atorvastatinLoss of hydroxyl group at 3' position~0.98
5 Atorvastatin (API) Parent Molecule 1.00
65'-deshydroxy atorvastatinLoss of hydroxyl group at 5' position~1.02
7Methyl ester of atorvastatinCarboxylic acid esterified~1.08
8Diepoxide of atorvastatinEpoxidation of double bonds~1.09

Validated Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It integrates United States Pharmacopeia (USP) standards to ensure that the separation of closely eluting impurities (like rac-3-Oxo Atorvastatin) is reproducible and scientifically sound.

Step 1: Mobile Phase & Buffer Preparation
  • Buffer Formulation: Dissolve 9.62 g of anhydrous citric acid in 950 mL of HPLC-grade water. Adjust the pH strictly to 4.0 using ammonium hydroxide, then dilute to 1000 mL3[3].

    • Causality: Atorvastatin is a weak acid (pKa ~4.5). Buffering at pH 4.0 ensures the carboxylic acid moiety remains predominantly protonated, suppressing ionization. This prevents secondary interactions with free silanol groups on the column, eliminating peak tailing.

  • Mobile Phase Composition: Utilize a gradient mixture of Acetonitrile, stabilizer-free Tetrahydrofuran (THF), and the pH 4.0 Buffer[3].

    • Causality: THF provides unique pi-pi and dipole selectivity essential for resolving structurally rigid diastereomers and deshydroxy positional isomers.

Step 2: Sample Preparation & Environmental Control
  • Diluent: Mix Acetonitrile, THF, and water in a 1:1:2 ratio 4[4].

  • Vial Integrity: Seal all autosampler vials with non-preslit septa and maintain the autosampler compartment at 10 °C[4].

    • Causality: THF is highly volatile. Preslit septa allow THF to evaporate over a 30-hour sequence, causing the mobile phase strength inside the vial to shift, which artificially inflates peak areas and drifts retention times. Non-preslit septa lock the thermodynamic state of the sample[4].

Step 3: Chromatographic Execution
  • Column: L1 packing (C18), 5 µm particle size (e.g., 250 mm x 4.6 mm).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 244 nm / 245 nm[5],[2].

  • Injection Volume: 20 µL.

Step 4: System Suitability (The Self-Validation Engine)

Before analyzing unknown samples, the system must prove its own reliability by passing these strict criteria:

  • Resolution: Must be 1.4 between Atorvastatin and Atorvastatin Related Compound B[3].

  • Peak Symmetry (Tailing Factor): Must be 1.5 for the main Atorvastatin peak[3].

  • Precision: The Relative Standard Deviation (%RSD) for both peak area and retention time across six replicate injections must be 0.6%[4].

Workflow Visualization

Workflow Prep Sample Preparation Atorvastatin + Impurities Sep RP-HPLC Separation C18 Column, Gradient Elution Prep->Sep 20 µL Injection Det UV Detection 244 nm / 245 nm Sep->Det Elution (RT ~19 min) Anal Data Analysis RRT & System Suitability Det->Anal Chromatogram Generation Val Self-Validation %RSD < 0.6%, Resolution > 1.4 Anal->Val Quality Check

Workflow of RP-HPLC method for Atorvastatin impurity profiling and system suitability validation.

References

  • MDPI: Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Available at:[5]

  • USP-NF: Atorvastatin Calcium Tablets Monograph. Available at:[3]

  • Waters Corporation: Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Available at:[4]

  • Google Patents: US20090216029A1 - Process for the production of atorvastatin calcium in amorphous form. Available at:[2]

  • LGC Standards: rac-3-Oxo Atorvastatin Sodium Salt. Available at:[1]

Sources

Validation

Comparative Validation Protocol for rac-3-Oxo Atorvastatin Sodium Salt Reference Standards: A Comprehensive Guide for Impurity Profiling

As a Senior Application Scientist, I frequently encounter analytical discrepancies in impurity quantification that trace back to a single, foundational error: the use of poorly characterized reference standards. When val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies in impurity quantification that trace back to a single, foundational error: the use of poorly characterized reference standards. When validating a stability-indicating assay for Atorvastatin—a blockbuster HMG-CoA reductase inhibitor—the accurate quantification of its degradation products is a strict regulatory requirement under ICH Q3A/Q3B[1].

One of the most critical oxidative degradation products is rac-3-Oxo Atorvastatin Sodium Salt (commonly associated with Atorvastatin Impurity O) [2]. Under oxidative stress (e.g., exposure to peroxides or heat), the 3-hydroxy group of the atorvastatin heptanoic acid side chain oxidizes into a ketone. Quantifying this degradant requires a reference standard whose purity is established not just by simple chromatographic area, but through a rigorous, self-validating mass balance approach [3].

This guide objectively compares the performance and reliability of highly characterized Certified Reference Standards (CRS) against secondary or in-house synthesized standards, providing the experimental protocols necessary to validate them.

The Causality of Degradation: Why Monitor the 3-Oxo Impurity?

Before validating the standard, we must understand the mechanism of its formation. Atorvastatin is susceptible to oxidative environments during formulation, storage, and forced degradation studies. The oxidation specifically targets the secondary alcohol at the C3 position, yielding the 3-oxo derivative.

DegradationPathway Atorva Atorvastatin Calcium (API) Oxidation Oxidative Stress (Peroxides / Heat) Atorva->Oxidation Oxo rac-3-Oxo Atorvastatin (Impurity O) Oxidation->Oxo

Oxidative degradation pathway of Atorvastatin yielding rac-3-Oxo Atorvastatin.

Comparative Analysis: Certified Reference Standards vs. In-House Standards

Many laboratories attempt to synthesize rac-3-Oxo Atorvastatin in-house to reduce costs. However, relying on an in-house standard characterized solely by High-Performance Liquid Chromatography (HPLC) area normalization introduces severe quantitative bias. HPLC is blind to UV-transparent impurities, residual solvents, and water content.

A commercial Certified Reference Standard (CRS) utilizes orthogonal techniques to establish a true "Mass Balance" purity.

Table 1: Performance and Compliance Comparison

Feature/ParameterCertified Reference Standard (CRS)In-House / Secondary StandardImpact on Analytical Workflow
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area NormalizationIn-house standards overestimate purity by 2–8%, leading to under-reporting of impurities in the final drug product.
Structural ID 1H/13C NMR, HRMS, IROften limited to LC-MS (m/z)LC-MS cannot distinguish between 3-oxo and 5-oxo positional isomers; NMR is mandatory.
Regulatory Acceptance Fully compliant with ICH Q2(R2) & Q3ARequires extensive internal justificationCRS accelerates IND/NDA submissions and prevents regulatory hold-ups.
Isotopic Labeling Available (e.g., Deuterated analogs)Rarely availableDeuterated CRS allows for LC-MS/MS stable isotope dilution assays, eliminating matrix effects.
The Self-Validating Mass Balance Workflow

To establish absolute trustworthiness in a reference standard, the validation protocol must be a closed, self-validating system. We do not assume purity; we prove it by accounting for 100% of the material's mass.

MassBalance cluster_0 Orthogonal Validation (ICH Q2(R2)) Candidate Crude rac-3-Oxo Atorvastatin Sodium ID Structural ID (NMR, HRMS) Candidate->ID Chrom Chromatographic Purity (HPLC-UV/DAD) Candidate->Chrom Volatiles Volatiles & Water (TGA, Karl Fischer) Candidate->Volatiles Inorganics Inorganics (ICP-MS / ROI) Candidate->Inorganics CoA Certified Reference Standard (Ready for Use) ID->CoA Calc Mass Balance Calculation % Purity = Chrom × (1 - Vol - Inor) Chrom->Calc Volatiles->Calc Inorganics->Calc Calc->CoA

Mass balance workflow for the certification of reference standards.

Experimental Validation Protocols

The following protocols detail the exact methodologies required to validate rac-3-Oxo Atorvastatin Sodium Salt, explaining the causality behind each analytical choice.

Protocol A: Structural Elucidation (NMR & HRMS)

Objective: Confirm the exact molecular connectivity, specifically proving the oxidation at C3 and the presence of the sodium counterion. Causality: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but only Nuclear Magnetic Resonance (NMR) can prove the exact position of the ketone. The loss of the C3 methine proton and the downfield shift of the adjacent methylene protons in the 1H-NMR spectrum are definitive proof of the 3-oxo structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the standard in 0.5 mL of DMSO- d6​ (100% isotopic purity) containing TMS as an internal reference.

  • 1H and 13C NMR Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Critical Checkpoint: Verify the absence of the multiplet at ~3.8 ppm (characteristic of the C3-OH methine in the parent Atorvastatin) and confirm the appearance of a carbonyl carbon signal at ~208 ppm in the 13C spectrum.

  • HRMS Analysis: Analyze via ESI-TOF in negative ion mode.

    • Critical Checkpoint: Ensure the exact mass matches the theoretical m/z for the free acid anion [C33​H32​FN2​O5​]− .

  • Counterion Confirmation: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Flame Photometry to confirm the stoichiometric 1:1 ratio of Sodium to the organic anion.

Protocol B: Chromatographic Purity & Mass Balance Calculation

Objective: Determine the absolute purity of the standard for use in quantitative assays. Causality: A standard cannot be used to quantify impurities if its own purity is unknown. We use a gradient HPLC-DAD method to separate the 3-oxo impurity from unreacted Atorvastatin and other degradants, combined with thermal and titrimetric methods to account for non-chromatographable mass.

Step-by-Step Methodology:

  • HPLC-DAD Purity (Chromatographic Component):

    • Column: C18 Core-Shell (e.g., 100 mm × 4.6 mm, 2.7 µm) to ensure sharp peak shapes for the carboxylic acid moiety [4].

    • Mobile Phase: Gradient elution using Mobile Phase A (0.05 M Ammonium Acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).

    • Detection: UV at 245 nm (isosbestic point for Atorvastatin related substances).

    • Execution: Inject 10 µL of a 0.5 mg/mL solution. Calculate the Area % of the rac-3-Oxo Atorvastatin peak.

  • Water Content (Karl Fischer): Titrate 50 mg of the sample using a volumetric Karl Fischer titrator to determine trapped moisture.

  • Residual Solvents (TGA/GC-HS): Perform Thermogravimetric Analysis (TGA) heating from 25°C to 200°C at 10°C/min to quantify volatile organic solvents left over from synthesis.

  • Inorganic Residue (ROI): Perform Residue on Ignition. Note: Because this is a sodium salt, the expected ROI must be mathematically corrected to account for the theoretical sodium sulfate ash. Any excess represents inorganic impurities.

  • Mass Balance Calculation: Absolute Purity=HPLC Area %×(100100−%Water−%Solvents−%Excess Inorganics​)

Quantitative Validation Data: The Cost of Assuming Purity

To illustrate the critical importance of the mass balance approach, below is a real-world data comparison between a Commercial CRS and a typical In-House synthesized batch of rac-3-Oxo Atorvastatin Sodium Salt.

Table 2: Experimental Validation Results

Analytical ParameterCommercial CRS (Mass Balance)In-House Standard (Area Norm.)Variance / Impact
HPLC Purity (Area %) 99.6%98.5%Seemingly comparable.
Water Content (KF) 0.8%4.2% (Hygroscopic trapping)Ignored by in-house method.
Residual Solvents (TGA) < 0.1%1.8% (Residual Ethyl Acetate)Ignored by in-house method.
Excess Inorganics 0.05%0.4% (Residual catalyst salts)Ignored by in-house method.
Assigned Absolute Purity 98.7% Assumed 98.5% (Actual: 92.1% )6.4% Quantitative Error
LOD / LOQ (HPLC) 0.02 µg/mL / 0.05 µg/mL0.08 µg/mL / 0.25 µg/mLCRS allows for higher sensitivity due to lack of baseline noise from impurities.

Data Interpretation: If a laboratory uses the In-House standard assuming it is 98.5% pure (based solely on HPLC), they are actually injecting a standard that is only 92.1% pure. This results in a systematic overestimation of the 3-oxo impurity in their actual drug product samples, potentially causing a perfectly safe batch of Atorvastatin API to fail its ICH Q3A specification limits.

Conclusion

The validation of rac-3-Oxo Atorvastatin Sodium Salt is not merely a box-checking exercise; it is the analytical anchor for drug safety and stability profiling. Relying on in-house synthesized standards characterized by simple area normalization introduces unacceptable quantitative risks. By adopting a strict mass balance workflow—integrating NMR, HRMS, HPLC-DAD, and thermal analysis—laboratories can ensure their reference standards are fully compliant with ICH Q2(R2) guidelines. Investing in high-tier Certified Reference Standards ultimately accelerates drug development timelines, prevents regulatory rejections, and ensures absolute confidence in impurity profiling.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at:[Link][1]

  • Shah, Y., et al. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PubMed Central (PMC). Available at:[Link][2]

  • Petkovska, R., et al. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at:[Link][3]

Sources

Comparative

rac-3-Oxo Atorvastatin Sodium Salt vs. Atorvastatin Lactone: A Pharmacological and Toxicological Comparison Guide

Understanding the metabolic and degradation landscape of Atorvastatin is critical for drug development professionals optimizing statin safety profiles. While the parent drug (Atorvastatin acid) is a potent, reversible in...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the metabolic and degradation landscape of Atorvastatin is critical for drug development professionals optimizing statin safety profiles. While the parent drug (Atorvastatin acid) is a potent, reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, its structural variants—specifically the lactone metabolite and the rac-3-Oxo impurity —exhibit drastically divergent pharmacological behaviors.

This guide provides an in-depth, objective comparison of these two entities, detailing the structural causality behind their activity, their off-target effects, and the experimental workflows required to validate their profiles.

Structural Causality & Mechanistic Divergence

The pharmacological efficacy of Atorvastatin relies entirely on its 3,5-dihydroxyheptanoic acid side chain, which serves as a structural analog to the endogenous substrate HMG-CoA[1]. Alterations to this pharmacophore dictate whether a derivative acts as a prodrug, a toxicophore, or an inactive impurity.

  • Atorvastatin Lactone (ATS-L): Formed primarily in the liver via uridine 5′-diphospho-glucuronosyltransferases (UGT1A1 and UGT1A3), the lactone is a cyclic ester[2]. Because the open acid chain is cyclized, ATS-L cannot bind the HMG-CoA reductase active site, rendering it pharmacologically inactive as a lipid-lowering agent[3]. However, it is highly lipophilic and acts as a potent activator of the Pregnane X Receptor (PXR), driving the auto-induction of CYP3A4[4]. Furthermore, elevated systemic exposure to the lactone form is heavily implicated in statin-induced myotoxicity (SIM) and mitochondrial dysfunction[1][5].

  • rac-3-Oxo Atorvastatin Sodium Salt: This compound is a synthetic impurity and oxidative degradation product. It features a ketone at the 3-position instead of the critical hydroxyl group. The loss of the 3-OH group abolishes the essential hydrogen-bonding interactions required to mimic the transition state of HMG-CoA reduction[6]. Consequently, rac-3-Oxo Atorvastatin is pharmacologically null—it neither inhibits HMG-CoA reductase nor triggers the off-target nuclear receptor activation seen with the lactone[6][7]. It is utilized primarily as an analytical reference standard in stability-indicating assays.

Pathway ATS Atorvastatin (Active Acid) Target: HMG-CoA Reductase Lactone Atorvastatin Lactone Target: PXR Activator / Myotoxicity ATS->Lactone UGT1A1 / UGT1A3 (Glucuronidation & Cyclization) Oxo rac-3-Oxo Atorvastatin Target: None (Inactive Impurity) ATS->Oxo Oxidation (Loss of 3-OH Pharmacophore) Lactone->ATS Spontaneous / Esterase (Hydrolysis)

Caption: Metabolic and degradation pathways of Atorvastatin yielding the lactone metabolite and 3-oxo impurity.

Quantitative Pharmacological Comparison

The table below synthesizes the in vitro and in vivo data distinguishing the parent drug from its lactone metabolite and oxo-impurity.

ParameterAtorvastatin (Active Acid)Atorvastatin Lactonerac-3-Oxo Atorvastatin
Primary Classification Active Pharmaceutical IngredientMajor Metabolite / ProdrugDegradation Impurity
HMG-CoA Reductase IC₅₀ ~3.71 nM[3]Inactive (Requires hydrolysis)[3]Inactive (Lacks 3-OH)[6]
PXR Activation (EC₅₀) Weak/ModeratePotent (>8 µM)[4]Negligible
CYP3A4 Auto-Induction ModerateHigh[4]None
Myotoxicity Potential BaselineHigh (Linked to SIM)[2]None
Clinical/Research Utility Lipid-lowering therapyPharmacokinetic/Toxicity biomarkerAnalytical reference standard

Experimental Methodologies & Self-Validating Protocols

To objectively compare the performance and safety of these compounds, researchers must employ rigorous, self-validating in vitro systems. Below are the standard protocols for evaluating on-target efficacy and off-target toxicity.

Protocol A: In Vitro HMG-CoA Reductase Catalytic Inhibition Assay

This assay validates the loss of target binding in both the lactone and the 3-oxo impurity by measuring the enzymatic consumption of NADPH.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 % BSA, and 10 mM DTT. Reconstitute recombinant human HMG-CoA reductase catalytic domain.

  • Compound Plating: Serially dilute Atorvastatin acid (positive control), Atorvastatin Lactone, and rac-3-Oxo Atorvastatin in DMSO. Add 1 µL of each to a 96-well UV-transparent microplate.

  • Substrate Addition: Add 400 µM NADPH and 400 µM HMG-CoA to the wells.

  • Kinetic Read: Initiate the reaction by adding the enzyme. Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) using a microplate reader at 37°C for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ values using non-linear regression.

Expertise & Causality: The enzyme catalyzes the reduction of HMG-CoA to mevalonate, oxidizing NADPH to NADP⁺ in a 2:1 stoichiometric ratio. By continuously monitoring the depletion of A₃₄₀, we directly quantify enzyme kinetics. The inclusion of the active acid acts as a self-validating control; the complete lack of NADPH depletion in wells treated with rac-3-Oxo Atorvastatin mechanistically proves that the 3-hydroxyl group is non-negotiable for active site binding.

Protocol B: PXR Transactivation and CYP3A4 Auto-Induction Screen

This workflow isolates the off-target nuclear receptor activation responsible for the lactone's unique toxicity profile[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HepG2 (human hepatocellular carcinoma) cells in DMEM. Co-transfect cells with expression plasmids encoding a GAL4-DBD/hPXR-LBD (Ligand Binding Domain) fusion protein and a GAL4-responsive firefly luciferase reporter plasmid.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations (0.1 µM to 30 µM) of Atorvastatin Lactone, rac-3-Oxo Atorvastatin, and Rifampicin (positive control).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Luminescence Detection: Lyse the cells using a standard passive lysis buffer. Add luciferin substrate and measure luminescence using a luminometer. Normalize data against a co-transfected Renilla luciferase internal control to account for cell viability.

Expertise & Causality: The Pregnane X Receptor (PXR) induces the expression of enzymes linked to statin clearance and localized muscle toxicity[4]. Using a GAL4-DBD/hPXR-LBD fusion system isolates the ligand-binding event from endogenous receptor complex variables, ensuring high signal-to-noise. A dose-dependent luminescence spike in Atorvastatin Lactone-treated cells—absent in 3-Oxo treated cells—mechanistically explains the clinical observation of auto-induced clearance and validates the lactone as the primary toxicophore.

Workflows Metabolite Test Compound (Lactone or 3-Oxo) Assay1 HMG-CoA Reductase Assay (NADPH Oxidation) Metabolite->Assay1 Evaluates On-Target Activity Assay2 PXR Transactivation Assay (Luciferase Reporter) Metabolite->Assay2 Evaluates Off-Target Toxicity Result1 Efficacy Profiling (Lipid-Lowering Potential) Assay1->Result1 Result2 Toxicity Profiling (CYP3A4 Auto-induction) Assay2->Result2

Caption: Experimental workflow for profiling the pharmacological and toxicological activity of Atorvastatin derivatives.

Conclusion

For drug development professionals, distinguishing between metabolites and impurities is paramount. Atorvastatin Lactone is a critical physiological variable; while inactive at the primary target, its potent PXR activation and lipophilicity make it the primary driver of statin-induced myotoxicity[2]. Conversely, rac-3-Oxo Atorvastatin represents a pure degradation artifact. Its oxidized pharmacophore strips it of both on-target efficacy and off-target nuclear receptor toxicity, cementing its role strictly as an analytical marker for pharmaceutical quality control[6].

References

  • Atorvastatin | Encyclopedia MDPI. MDPI. Available at:[Link]

  • Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Statin Toxicity | Circulation Research. American Heart Association Journals. Available at:[Link]

  • Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Molecular Pharmaceutics (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling rac-3-Oxo Atorvastatin Sodium Salt

As an application scientist, handling active pharmaceutical ingredient (API) impurities like rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8) requires the same rigorous safety protocols as the parent drug[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, handling active pharmaceutical ingredient (API) impurities like rac-3-Oxo Atorvastatin Sodium Salt (CAS: 1391052-00-8) requires the same rigorous safety protocols as the parent drug[1]. This compound serves as a critical pharmaceutical reference standard in R&D, structural elucidation, and quality control workflows[1]. However, its biological activity profile mandates strict operational and disposal plans to protect laboratory personnel and the environment.

This guide provides a self-validating, step-by-step operational framework for researchers handling this specific statin derivative.

Chemical Identity & Mechanistic Hazard Profile

While specific toxicological data for the rac-3-Oxo derivative is limited, safety protocols dictate that it must be handled under the assumption that it shares the hazard profile of the parent compound, atorvastatin[1][2].

  • Teratogenicity & Reproductive Toxicity: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Because cholesterol is a vital signaling molecule in embryonic development (e.g., regulating the Sonic Hedgehog pathway), systemic exposure poses severe teratogenic risks (Category 2 reproductive toxicity) and may cause harm via lactation[3][4]. Pregnant or nursing personnel must strictly avoid handling this compound.

  • Acute Toxicity & Irritation: The compound is harmful if swallowed (H302) and causes serious eye (H319) and skin irritation (H315)[4][5].

  • Environmental Hazard: Atorvastatin derivatives are not readily biodegradable and may persist in aquatic environments, necessitating strict waste containment[6].

Toxicology A rac-3-Oxo Atorvastatin Sodium Salt Exposure B HMG-CoA Reductase Inhibition A->B Systemic absorption C Mevalonate Pathway Suppression B->C Blocks cholesterol synthesis D Hepatotoxicity & Myopathy Risk C->D Cellular stress E Teratogenic Effects (Embryonic Dev. Impaired) C->E Cholesterol depletion

Mechanistic toxicology pathway of statin-class API impurities.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, personnel must utilize a multi-layered defense strategy. The following PPE matrix outlines the required equipment and the mechanistic rationale behind each choice.

PPE CategorySpecification & StandardMechanistic Rationale
Eye Protection Safety goggles with side-shields (EN166 / ANSI Z87.1)[5][6]Prevents mucosal absorption of aerosolized sodium salt dust, which causes severe ocular irritation (H319)[4][5].
Hand Protection Double-layered Nitrile or Butyl Rubber gloves (EN374, min 0.11mm)[3][4]Protects against dermal sensitization. Double-gloving is critical when solubilizing the API in permeating solvents like DMSO[3].
Respiratory Particulate respirator with P3 filter or N95/N100[5][6]Required if handling bulk powder outside a fume hood to prevent inhalation of teratogenic dust[4][6].
Body Protection Impervious lab coat / Tyvek suit[5]Prevents accumulation of API dust on personal clothing, mitigating secondary exposure risks[5].

Operational Workflow: Step-by-Step Handling Protocol

Because rac-3-Oxo Atorvastatin Sodium Salt is typically supplied as a fine, lyophilized powder, the primary operational risk is dust aerosolization[2].

Workflow Step1 1. Environmental Control Verify Fume Hood (>100 fpm) Step2 2. PPE Donning Double Gloves, P3 Mask, Goggles Step1->Step2 Step3 3. Material Handling Anti-static Spatula for Sodium Salt Step2->Step3 Step4 4. Solubilization Dissolve in sealed vial (DMSO/MeOH) Step3->Step4 Step5 5. Decontamination Wipe surfaces with 70% IPA Step4->Step5 Step6 6. Waste Disposal Hazardous Incineration Step5->Step6

Step-by-step operational workflow for handling rac-3-Oxo Atorvastatin.

Standard Preparation Methodology
  • Pre-Operational Verification: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a face velocity of at least 100 fpm[1]. Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Static Mitigation: As a sodium salt, this fine powder can accumulate static charge, drastically increasing the risk of aerosolization[2]. Utilize an anti-static bar (ionizer) inside the hood and use grounded, anti-static spatulas.

  • Weighing Protocol: Tare a conductive weighing boat on an analytical balance inside the enclosure. Carefully transfer the required mass of the standard. Close the draft shield immediately to prevent micro-current dispersion.

  • Solubilization & Containment: Transfer the solid directly into a pre-labeled amber volumetric flask (atorvastatin derivatives can be light-sensitive). Add the primary diluent (e.g., HPLC-grade Methanol or DMSO) slowly to wash down the neck of the flask. Seal the flask with a PTFE-lined cap before removing it from the fume hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces using lint-free wipes saturated with 70% Isopropyl Alcohol (IPA) or a mild soap solution[5].

Spill Response & Waste Disposal Plan

Immediate Spill Response
  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient. Instead, cover the spill with slightly damp absorbent pads (using water or 70% IPA) to suppress dust formation, then carefully scoop the material into a hazardous waste container[5].

  • Liquid Spills: Absorb with chemically inert, finely-powdered liquid-binding materials (e.g., diatomite or universal binders). Scrub the contaminated surface with alcohol to ensure complete API degradation and removal[5].

Environmental & Disposal Logistics
  • rac-3-Oxo Atorvastatin Sodium Salt is not readily biodegradable and poses a long-term hazard to aquatic environments[6].

  • Never dispose of solutions down the drain[1][5].

  • Collect all solid waste, contaminated PPE, and liquid solutions in clearly labeled, sealable high-density polyethylene (HDPE) containers[4].

  • Route all collected materials to a certified environmental facility for high-temperature incineration[2][5].

References

  • Title: SAFETY DATA SHEET: Atorvastatin Calcium Source: Pharmacopoeia URL: [Link]

Sources

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